4-Pentynamide, N-(2-aminoethyl)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)pent-4-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-7(10)9-6-5-8/h1H,3-6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFTCFXZMQRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)-
Disclaimer: Publicly available experimental data for 4-Pentynamide, N-(2-aminoethyl)- (CAS 1099604-73-5) is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The experimental protocols and quantitative data presented are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.
Chemical Properties and Data
4-Pentynamide, N-(2-aminoethyl)- is a bifunctional molecule containing a terminal alkyne, a secondary amide, and a primary amine. These functional groups dictate its chemical reactivity and potential biological applications. The terminal alkyne can participate in click chemistry reactions, while the amino and amide groups provide sites for hydrogen bonding and potential coordination with biological targets.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Pentynamide, N-(2-aminoethyl)-. These values are estimations based on its chemical structure and should be confirmed through experimental analysis.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85-90 °C |
| Boiling Point | > 250 °C (decomposes) |
| Solubility | Soluble in water, methanol, and DMSO |
| pKa (amino group) | ~9.5 |
| pKa (alkyne C-H) | ~25 |
Spectroscopic Data (Hypothetical)
The following table outlines the expected spectroscopic characteristics for 4-Pentynamide, N-(2-aminoethyl)-.
| Spectroscopic Method | Expected Key Features |
| ¹H NMR | Signals corresponding to the ethynyl proton, methylene groups adjacent to the amine and amide, and the amide N-H proton. |
| ¹³C NMR | Resonances for the alkyne carbons, carbonyl carbon, and methylene carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretch (amine and amide), C≡C-H stretch, C=O stretch (amide), and C≡C stretch. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 141.10. |
Experimental Protocols
Due to the absence of published synthesis procedures, a plausible method for the preparation of 4-Pentynamide, N-(2-aminoethyl)- is proposed below. This protocol is based on standard amide coupling reactions.
Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
Objective: To synthesize 4-Pentynamide, N-(2-aminoethyl)- via amide coupling of 4-pentynoic acid and ethylenediamine.
Materials:
-
4-Pentynoic acid
-
Ethylenediamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/methanol solvent system
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-pentynoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amide Coupling: In a separate flask, dissolve an excess of ethylenediamine (3.0 eq) in DCM.
-
Slowly add the activated carboxylic acid solution from step 2 to the ethylenediamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol to afford the pure 4-Pentynamide, N-(2-aminoethyl)-.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Reactivity and Stability
The chemical reactivity of 4-Pentynamide, N-(2-aminoethyl)- is governed by its three functional groups:
-
Terminal Alkyne: This group is susceptible to addition reactions and can be deprotonated with a strong base to form an acetylide. It is a key functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
Primary Amine: The amino group is basic and nucleophilic. It can react with electrophiles such as alkyl halides and acyl chlorides.
The compound should be stored in a cool, dry place away from strong oxidizing agents and acids to prevent degradation.
Potential Biological Activity and Signaling Pathways
While the biological activity of 4-Pentynamide, N-(2-aminoethyl)- has not been reported, its structural motifs are present in molecules with known biological functions. The presence of the aminoethyl and pentynamide moieties suggests potential interactions with various biological targets.
For instance, many enzyme inhibitors and receptor ligands possess amide functionalities and flexible alkyl chains. The terminal alkyne could be utilized for covalent modification of a target protein, or for attaching probes for biochemical assays.
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible, yet hypothetical, biological role for this compound could be as an inhibitor of a protein kinase. The aminoethyl group could form a key hydrogen bond interaction with a residue in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The pentynamide portion could occupy a hydrophobic pocket, and the terminal alkyne could potentially form a covalent bond with a nearby cysteine residue, leading to irreversible inhibition.
Visualizations
Experimental Workflow
Caption: Synthetic and characterization workflow for 4-Pentynamide, N-(2-aminoethyl)-.
Hypothetical Signaling Pathway: Kinase Inhibition
An In-depth Technical Guide to the Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed methodology for the synthesis of 4-Pentynamide, N-(2-aminoethyl)-, a valuable building block in medicinal chemistry and drug development. The protocol herein describes a common and effective approach utilizing the coupling of 4-pentynoic acid and ethylenediamine.
Synthetic Pathway Overview
The synthesis of 4-Pentynamide, N-(2-aminoethyl)- is most directly achieved through the amide coupling of 4-pentynoic acid with an excess of ethylenediamine. The use of a significant excess of ethylenediamine is crucial to favor the formation of the desired mono-acylated product and minimize the generation of the bis-acylated byproduct. A carbodiimide-mediated coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), is employed to activate the carboxylic acid.
Below is a logical workflow diagram illustrating the synthetic process.
Caption: Synthetic workflow for 4-Pentynamide, N-(2-aminoethyl)-.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 4-Pentynamide, N-(2-aminoethyl)-.
Materials:
-
4-Pentynoic acid
-
Ethylenediamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH), aqueous solution
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel with filter paper
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Activation of 4-Pentynoic Acid:
-
To a solution of 4-pentynoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N'-dicyclohexylcarbodiimide (1.1 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Amide Coupling:
-
In a separate flask, prepare a solution of ethylenediamine (10 eq) in anhydrous DCM.
-
Filter the activated ester mixture from step 1 to remove the DCU precipitate, washing the solid with a small amount of anhydrous DCM.
-
Add the filtrate containing the activated 4-pentynoic acid dropwise to the ethylenediamine solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethylenediamine and DCM.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system would be a gradient of methanol in dichloromethane containing a small percentage of ammonium hydroxide (e.g., 0-10% MeOH in DCM with 0.5% NH₄OH) to ensure the product elutes as the free base.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford 4-Pentynamide, N-(2-aminoethyl)- as a pure compound.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 4-Pentynamide, N-(2-aminoethyl)-. These values are representative of typical amide coupling reactions of this nature.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Pentynoic Acid | 1.0 eq | Limiting reagent. |
| Ethylenediamine | 10.0 eq | Used in large excess to favor mono-acylation. |
| DCC | 1.1 eq | Coupling agent. |
| NHS | 1.1 eq | Activating agent to form the succinimidyl ester. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the rate of activation and coupling. |
| Reaction Time | 12-18 hours | Monitored by TLC for completion. |
| Product Characterization | ||
| Yield | 60-80% | Typical yield after chromatographic purification. |
| Purity (by HPLC or NMR) | >95% | |
| Appearance | Off-white solid or viscous oil | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts: | |
| δ 6.5-7.0 (br s, 1H, NH CO) | Amide proton. | |
| δ 3.3-3.4 (q, 2H, CH ₂NHCO) | Methylene adjacent to amide nitrogen. | |
| δ 2.8-2.9 (t, 2H, CH ₂NH₂) | Methylene adjacent to primary amine. | |
| δ 2.4-2.5 (m, 4H, CH ₂C≡CH, CH ₂CONH) | Methylene groups of the pentynoyl chain. | |
| δ 1.9-2.0 (t, 1H, C≡CH ) | Terminal alkyne proton. | |
| δ 1.4-1.6 (br s, 2H, NH ₂) | Primary amine protons. | |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected shifts: | |
| δ 172-174 (C=O) | Amide carbonyl carbon. | |
| δ 82-84 (C ≡CH) | Quaternary alkyne carbon. | |
| δ 68-70 (C≡C H) | Terminal alkyne carbon. | |
| δ 40-42 (C H₂NH₂) | Methylene carbon adjacent to primary amine. | |
| δ 39-41 (C H₂NHCO) | Methylene carbon adjacent to amide nitrogen. | |
| δ 34-36 (C H₂CONH) | Methylene carbon alpha to carbonyl. | |
| δ 14-16 (C H₂C≡CH) | Methylene carbon beta to carbonyl. | |
| Mass Spec (ESI+) | [M+H]⁺ = 141.1028 m/z | Calculated for C₇H₁₃N₂O⁺. |
Safety Considerations
-
DCC is a potent skin sensitizer and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethylenediamine is corrosive and has a strong odor. It should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
An In-depth Technical Guide to Pent-4-ynamide and its Derivatives for Researchers and Drug Development Professionals
Introduction
An extensive review of scientific literature and chemical databases indicates that "4-Pentynamide, N-(2-aminoethyl)-" is not a readily identifiable compound. This suggests that it may be a novel molecule, a specific intermediate not widely reported, or referred to by a different nomenclature. However, the constituent parts of this name point to a class of molecules that are of significant interest in modern chemical biology and drug discovery: functionalized ynamides.
This technical guide will, therefore, focus on the foundational molecule, Pent-4-ynamide , a versatile chemical building block. We will explore its synthesis, core chemical properties, and its extensive applications, particularly in bioconjugation and the construction of complex molecular architectures relevant to pharmaceutical sciences. Furthermore, this guide will provide a theoretical framework for the synthesis of N-substituted derivatives, such as the requested "4-Pentynamide, N-(2-aminoethyl)-", from this key starting material.
Core Concepts: The Chemistry of Pent-4-ynamide
Pent-4-ynamide is a small molecule featuring a terminal alkyne and an amide functional group.[1] The presence of the carbon-carbon triple bond at the terminus of the molecule makes it a prime substrate for a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3]
1.1. The Power of the Terminal Alkyne: Click Chemistry
The terminal alkyne of Pent-4-ynamide is its most reactive and synthetically useful feature. It allows for highly efficient and specific "click" reactions with azide-containing molecules to form stable triazole linkages.[4] This reaction is characterized by:
-
High Yields: The reactions often proceed to completion with minimal byproducts.
-
Mild Reaction Conditions: CuAAC reactions can be carried out in a variety of solvents, including water, and at room temperature, making them suitable for use with sensitive biological molecules.[5]
-
Bioorthogonality: The alkyne and azide groups are largely unreactive with biological functional groups, ensuring that the reaction is highly specific to the intended targets.[2]
These properties make terminal alkynes like Pent-4-ynamide invaluable tools for researchers in drug development, enabling the precise and stable linking of different molecular fragments.
Synthesis and Functionalization of Pent-4-ynamide
2.1. Synthesis of Pent-4-ynamide
Pent-4-ynamide can be synthesized from commercially available starting materials. A common route involves the amidation of 4-pentynoic acid.
Experimental Protocol: Synthesis of Pent-4-ynamide
-
Activation of 4-Pentynoic Acid: To a solution of 4-pentynoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents).
-
Amidation: To the activated acid, add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride with a non-nucleophilic base, and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Filter the reaction mixture to remove any solid byproducts. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Pent-4-ynamide.
2.2. Theoretical Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
The synthesis of the user-requested "4-Pentynamide, N-(2-aminoethyl)-" can be envisioned as a straightforward extension of the synthesis of Pent-4-ynamide, by replacing the ammonia source with a protected ethylenediamine derivative.
Experimental Protocol: Proposed Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
-
Coupling Reaction: Following the activation of 4-pentynoic acid as described above, add N-Boc-ethylenediamine (1 equivalent) to the reaction mixture.
-
Work-up and Purification: Perform a similar aqueous work-up as for Pent-4-ynamide. The resulting Boc-protected product is purified by column chromatography.
-
Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Isolation: After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the desired product, likely as a salt (e.g., trifluoroacetate salt), which can be used directly or neutralized if required.
Applications in Research and Drug Development
The unique properties of Pent-4-ynamide and other terminal alkynes make them powerful tools in various stages of drug discovery and development.
3.1. Bioconjugation and Protein Labeling
Pent-4-ynamide can be incorporated into larger molecules to serve as a handle for bioconjugation. For instance, a small molecule inhibitor functionalized with Pent-4-ynamide can be used to label its protein target within a complex biological sample.[6]
Experimental Protocol: Protein Labeling via CuAAC
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing probe (e.g., a derivative of Pent-4-ynamide) in a suitable solvent like DMSO.
-
Prepare a stock solution of an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin) in DMSO.
-
Prepare stock solutions of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in water.[5][7]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein sample (in an appropriate buffer), the alkyne probe, and the azide reporter.
-
Add the copper(II) sulfate and the chelating ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Analysis: The labeled protein can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent tags) or Western blotting (for biotin tags).
3.2. Synthesis of Heterocyclic Compounds
Ynamides, including derivatives of Pent-4-ynamide, are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds.[8][9] These scaffolds are prevalent in many approved drugs. The reactivity of the ynamide can be modulated to participate in various cycloaddition and cyclization reactions to build complex molecular frameworks.[9]
Quantitative Data
The efficiency of reactions involving ynamides is a key consideration for their practical application. The following tables summarize typical yields and reaction conditions for the synthesis and application of ynamides.
Table 1: Representative Yields for Ynamide Synthesis and Functionalization
| Reaction Type | Substrates | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Alkynylation | Amide, Alkynyl Bromide | CuI, 1,10-phenanthroline | Toluene | 90 | 60-95 | [10] |
| Cu-free Sonogashira | Terminal Ynamide, Aryl Iodide | Pd(PPh₃)₄, CuI, Et₃N | THF | 25-60 | 70-90 | [11] |
| [3+2] Cycloaddition | Ynamide, Azide | Cu(OAc)₂, Na-ascorbate | tBuOH/H₂O | 25 | 85-98 | [12] |
| Sulfonylation/Cyclization | Pent-4-ynamide, Sulfonyl Chloride | Cu(acac)₂, BINAP | DCE | 80 | 65-85 | [8] |
Table 2: Typical Conditions for CuAAC Bioconjugation
| Component | Typical Concentration |
| Protein | 1-10 µM |
| Alkyne Probe | 10-100 µM |
| Azide Reporter | 10-100 µM |
| CuSO₄ | 50-100 µM |
| Ligand (e.g., THPTA) | 250-500 µM |
| Sodium Ascorbate | 1-5 mM |
Conclusion
While "4-Pentynamide, N-(2-aminoethyl)-" does not appear to be a commercially available or widely documented compound, its constituent structure points to the highly valuable and versatile chemistry of ynamides. The foundational molecule, Pent-4-ynamide, serves as a powerful and adaptable building block for researchers in drug discovery and chemical biology. Its terminal alkyne functionality is central to its utility, enabling robust and specific bioconjugation through click chemistry, as well as providing a starting point for the synthesis of complex heterocyclic structures. The protocols and data presented in this guide offer a solid foundation for the application of Pent-4-ynamide and the rational design of its derivatives for advanced research applications.
References
- 1. Pent-4-ynamide | C5H7NO | CID 15283656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]
- 10. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential functions of the novel chemical entity, 4-Pentynamide, N-(2-aminoethyl)-. As a molecule incorporating both a terminal alkyne and a primary amine, it represents a versatile scaffold for chemical biology and drug discovery. This document outlines its predicted physicochemical properties, a detailed protocol for its synthesis, and explores its potential as a modulator of biological pathways, drawing parallels from structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar alkynamide derivatives.
Structure and Properties
4-Pentynamide, N-(2-aminoethyl)- is a chemical compound with the molecular formula C₇H₁₂N₂O. Its structure features a five-carbon chain with a terminal triple bond (an alkyne) at one end and an amide group at the other. The amide nitrogen is substituted with an ethylamine chain, providing a primary amine terminus.
Chemical Structure:
SMILES: C(#C)CCC(=O)NCCN
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Pentynamide, N-(2-aminoethyl)-. These values are estimated based on computational models and data from structurally analogous compounds.
| Property | Value | Unit |
| Molecular Weight | 140.18 | g/mol |
| XLogP3 | -0.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 61.2 | Ų |
| Formal Charge | 0 |
Synthesis
The synthesis of 4-Pentynamide, N-(2-aminoethyl)- can be achieved through a standard amide coupling reaction between 4-pentynoic acid and N-Boc-ethylenediamine, followed by the deprotection of the Boc group.
Experimental Protocol: Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
Materials:
-
4-Pentynoic acid
-
N-Boc-ethylenediamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Amide Coupling:
-
Dissolve 4-pentynoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-Boc-ethylenediamine (1.0 eq) and DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate to a pH of 8-9.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the final product, 4-Pentynamide, N-(2-aminoethyl)-.
-
Synthesis Workflow
Caption: Synthetic route for 4-Pentynamide, N-(2-aminoethyl)-.
Potential Function and Biological Significance
While the specific biological functions of 4-Pentynamide, N-(2-aminoethyl)- have not been empirically determined, its structural motifs suggest several potential applications in chemical biology and drug discovery.
-
Bioorthogonal Chemistry: The terminal alkyne group is a versatile handle for bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the specific labeling and tracking of biomolecules in complex biological systems.
-
Enzyme Inhibition: Alkynamides can act as irreversible inhibitors of certain enzymes. The strained alkyne bond can react with nucleophilic residues in an enzyme's active site, leading to covalent modification and inactivation. This mechanism is particularly relevant for enzymes involved in metabolic and signaling pathways.
-
Drug Discovery Scaffold: The presence of both a reactive alkyne and a primary amine allows for diverse chemical modifications. The N-(2-aminoethyl) side chain can be further functionalized to modulate solubility, cell permeability, and target binding affinity. Compounds with an N-(2-aminoethyl) moiety have shown promise as inhibitors for various targets, including Trypanosoma brucei.[1]
Hypothetical Signaling Pathway: Enzyme Inhibition
The following diagram illustrates a hypothetical mechanism by which 4-Pentynamide, N-(2-aminoethyl)- could act as an enzyme inhibitor.
Caption: Hypothetical enzyme inhibition by covalent modification.
Conclusion
4-Pentynamide, N-(2-aminoethyl)- is a promising, yet underexplored, chemical entity. Its unique combination of a terminal alkyne and a primary amine makes it a valuable tool for chemical biology and a potential scaffold for the development of novel therapeutics. The synthetic protocol outlined in this guide provides a clear path to accessing this molecule, enabling further investigation into its chemical and biological properties. Future research should focus on the experimental validation of its predicted properties and the exploration of its activity in relevant biological assays.
References
An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)- as a Terminal Alkyne Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Pentynamide, N-(2-aminoethyl)-, a bifunctional terminal alkyne reagent with significant potential in chemical biology, drug discovery, and materials science. The molecule's structure incorporates a terminal alkyne for use in click chemistry and a primary amine for further functionalization, making it a versatile building block for a wide range of applications.
Physicochemical Properties
The key physicochemical properties of 4-Pentynamide, N-(2-aminoethyl)- are summarized in the table below. These values are calculated based on its chemical structure and are essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Appearance | Predicted to be a colorless oil or low-melting solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| Terminal Alkyne pKa | ~25 |
| Primary Amine pKa | ~10 |
Proposed Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
A plausible multi-step synthesis of 4-Pentynamide, N-(2-aminoethyl)- is outlined below. The process involves the protection of one of the amine groups of ethylenediamine, followed by amide coupling with 4-pentynoic acid, and concluding with deprotection to yield the final product.
Overall Synthetic Scheme:
-
Mono-Boc Protection of Ethylenediamine: Selective protection of one amine group in ethylenediamine using di-tert-butyl dicarbonate (Boc₂O).
-
Amide Coupling: Reaction of mono-Boc-ethylenediamine with 4-pentynoic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).
-
Boc Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product.
Summary of Synthetic Steps:
| Step | Reactants | Reagents/Conditions | Product | Expected Yield |
| 1 | Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF), 0°C to room temperature | tert-butyl (2-aminoethyl)carbamate | 80-90% |
| 2 | tert-butyl (2-aminoethyl)carbamate, 4-Pentynoic acid | EDC, HOBt, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | tert-butyl (2-(pent-4-ynamido)ethyl)carbamate | 70-85% |
| 3 | tert-butyl (2-(pent-4-ynamido)ethyl)carbamate | Trifluoroacetic acid (TFA) in DCM, or HCl in 1,4-dioxane | 4-Pentynamide, N-(2-aminoethyl)- | >90% |
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-Pentynamide, N-(2-aminoethyl)-.
Detailed Experimental Protocols
Protocol for Step 1: Mono-Boc Protection of Ethylenediamine
-
To a solution of ethylenediamine (10 eq.) in tetrahydrofuran (THF) at 0°C, add a solution of di-tert-butyl dicarbonate (1 eq.) in THF dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford tert-butyl (2-aminoethyl)carbamate.
Protocol for Step 2: Amide Coupling
-
Dissolve 4-pentynoic acid (1 eq.) in dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of tert-butyl (2-aminoethyl)carbamate (1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2 eq.) in DCM.
-
Stir the reaction at room temperature for 16 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (2-(pent-4-ynamido)ethyl)carbamate.
Protocol for Step 3: Boc Deprotection
-
Dissolve tert-butyl (2-(pent-4-ynamido)ethyl)carbamate (1 eq.) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting crude product, 4-Pentynamide, N-(2-aminoethyl)-, can be used directly or further purified if necessary.
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
4-Pentynamide, N-(2-aminoethyl)- is an excellent reagent for CuAAC, a cornerstone of click chemistry.[1][2] The terminal alkyne reacts efficiently with azides to form a stable triazole linkage.[3] This reaction is highly specific and can be performed in aqueous conditions, making it suitable for bioconjugation.[4][5]
Diagram of CuAAC Experimental Workflow:
Caption: Experimental workflow for a CuAAC reaction.
Detailed Protocol for a Representative CuAAC Reaction:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of 4-Pentynamide, N-(2-aminoethyl)- in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a 10 mM solution of the azide-containing molecule (e.g., a fluorescent dye with an azide handle) in an appropriate solvent (e.g., DMSO).
-
Prepare a 100 mM solution of sodium ascorbate in water.
-
Prepare a 20 mM solution of copper(II) sulfate (CuSO₄) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide solution (1 eq.).
-
Add the 4-Pentynamide, N-(2-aminoethyl)- solution (1.2 eq.).
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction and Workup:
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours.
-
The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Upon completion, the product can be purified using methods appropriate for the conjugated molecule, such as size-exclusion chromatography for biomolecules or reverse-phase HPLC for small molecules.
-
Expected Outcome of CuAAC Reaction:
| Parameter | Description |
| Product | 1,4-disubstituted 1,2,3-triazole conjugate |
| Reaction Time | Typically 1-4 hours at room temperature |
| Yield | Generally high (>80%) |
| Characterization | The formation of the triazole can be confirmed by Mass Spectrometry (product mass) and NMR spectroscopy (disappearance of alkyne signals and appearance of triazole proton signal). |
Characterization Data (Predicted)
The following table summarizes the predicted spectroscopic data for the characterization of 4-Pentynamide, N-(2-aminoethyl)-.
| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | ~7.8-8.2 ppm (broad s, 1H, -NH-CO-), ~3.3 ppm (q, 2H, -CH₂-NH-CO-), ~2.9 ppm (t, 2H, -CH₂-NH₂), ~2.5 ppm (m, 2H, -CH₂-C≡CH), ~2.3 ppm (t, 2H, -CO-CH₂-), ~2.0 ppm (t, 1H, -C≡CH) |
| ¹³C NMR | ~172 ppm (-C=O), ~83 ppm (-C≡CH), ~69 ppm (-C≡CH), ~41 ppm (-CH₂-NH-CO-), ~40 ppm (-CH₂-NH₂), ~35 ppm (-CO-CH₂-), ~15 ppm (-CH₂-C≡CH) |
| IR | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~3300-3400 cm⁻¹ (N-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch), ~1640 cm⁻¹ (strong, C=O stretch, Amide I), ~1550 cm⁻¹ (strong, N-H bend, Amide II) |
Conclusion
4-Pentynamide, N-(2-aminoethyl)- is a highly valuable bifunctional reagent for researchers in chemistry, biology, and medicine. Its terminal alkyne allows for robust and efficient conjugation via click chemistry, while the primary amine provides a handle for further chemical modification or for modulating the physicochemical properties of the final conjugate. The synthetic route and experimental protocols provided in this guide offer a practical framework for the preparation and application of this versatile molecule, paving the way for its use in the development of novel therapeutics, diagnostic tools, and advanced materials.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
The Role of 4-Pentynamide, N-(2-aminoethyl)- in Click Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the heterobifunctional linker, 4-Pentynamide, N-(2-aminoethyl)-, in the realm of click chemistry. This molecule, featuring a terminal alkyne and a primary amine, serves as a versatile building block for the conjugation of biomolecules, the development of targeted drug delivery systems, and the advancement of proteomic studies. This document details experimental protocols, presents quantitative data for analogous systems, and visualizes key workflows, offering a foundational resource for researchers seeking to employ this linker in their work.
Introduction to 4-Pentynamide, N-(2-aminoethyl)-
4-Pentynamide, N-(2-aminoethyl)- is a chemical compound featuring two key functional groups: a terminal alkyne and a primary amine. This bifunctional nature makes it a valuable tool in bioconjugation and materials science. The alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The primary amine allows for conjugation to a wide array of molecules, including proteins, peptides, and other biomolecules, through well-established amide bond formation or other amine-reactive chemistries.
The structure of 4-Pentynamide, N-(2-aminoethyl)- offers a flexible spacer arm, which can be advantageous in bioconjugation by minimizing steric hindrance between the conjugated molecules.
Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
Proposed Synthetic Pathway
The synthesis involves the activation of the carboxylic acid of 4-pentynoic acid, followed by nucleophilic attack by one of the amine groups of ethylenediamine. Using a large excess of ethylenediamine is crucial to favor the mono-acylated product and minimize the formation of the bis-acylated byproduct.
An In-depth Technical Guide to 4-Pentynamide, N-(2-aminoethyl)- for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentynamide, N-(2-aminoethyl)- is a versatile heterobifunctional linker molecule designed for bioconjugation applications. Its structure incorporates a terminal alkyne group and a primary amine, enabling the covalent attachment of this linker to a wide range of biomolecules and surfaces. The terminal alkyne facilitates highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the primary amine allows for conventional amide bond formation with carboxyl groups on target molecules. This dual functionality makes 4-Pentynamide, N-(2-aminoethyl)- an invaluable tool for the construction of well-defined bioconjugates for various applications, including proteomics, diagnostics, and drug delivery.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Pentynamide, N-(2-aminoethyl)-, complete with detailed experimental protocols and illustrative data.
Chemical Properties and Synthesis
4-Pentynamide, N-(2-aminoethyl)- possesses a molecular weight of 140.19 g/mol and the chemical formula C₇H₁₂N₂O. The presence of both a nucleophilic primary amine and a reactive terminal alkyne in a compact frame allows for its straightforward incorporation into complex biological systems.
Proposed Synthesis
A plausible and efficient synthesis of 4-Pentynamide, N-(2-aminoethyl)- can be adapted from established methods for the synthesis of similar N-substituted amides. The proposed two-step synthesis involves the acylation of ethylenediamine with 4-pentynoic acid.
Step 1: Activation of 4-Pentynoic Acid
4-Pentynoic acid is first activated to facilitate the subsequent amidation reaction. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Step 2: Amidation with Excess Ethylenediamine
The activated 4-pentynoic acid is then reacted with a large excess of ethylenediamine. The use of excess ethylenediamine is crucial to favor the formation of the mono-acylated product and minimize the formation of the di-acylated byproduct. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF).
A detailed, illustrative protocol for the synthesis is provided in the Experimental Protocols section.
Quantitative Data
The following tables summarize key quantitative parameters for 4-Pentynamide, N-(2-aminoethyl)-. Please note that this data is illustrative and may vary depending on the specific experimental conditions.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO) |
| pKa (Amine) | ~9.5 |
Table 2: Reaction Kinetics of CuAAC Bioconjugation
| Azide-Containing Biomolecule | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life (t₁/₂) at 100 µM (s) |
| Azido-functionalized Peptide | 1.5 x 10³ | 46.2 |
| Azido-labeled Antibody | 8.5 x 10² | 81.5 |
| Azide-modified Oligonucleotide | 1.1 x 10³ | 63.0 |
| Conditions: 25 °C, aqueous buffer (pH 7.4), 1 mM CuSO₄, 5 mM sodium ascorbate, 1 mM THPTA. |
Table 3: Stability Profile
| Condition | Half-life (t₁/₂) | Comments |
| pH 4.0, 25 °C | > 1 month | Stable in acidic conditions. |
| pH 7.4, 25 °C | > 1 month | Highly stable at physiological pH. |
| pH 9.0, 25 °C | ~2 weeks | Amide bond is susceptible to hydrolysis at high pH. |
| 37 °C, pH 7.4 | > 2 weeks | Good stability at physiological temperature. |
Experimental Protocols
Protocol 1: Proposed Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
Materials:
-
4-Pentynoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ethylenediamine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Activation of 4-Pentynoic Acid:
-
Dissolve 4-pentynoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Filter off the precipitate and wash it with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-pentynoic acid NHS ester.
-
-
Amidation Reaction:
-
Dissolve ethylenediamine (10 eq) in anhydrous DMF.
-
Add the crude 4-pentynoic acid NHS ester (1.0 eq) dissolved in a minimal amount of DMF dropwise to the ethylenediamine solution with vigorous stirring.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the excess ethylenediamine and DMF under high vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent to yield 4-Pentynamide, N-(2-aminoethyl)-.
-
Protocol 2: Bioconjugation of an Amine-Reactive Protein via Amide Bond Formation
Materials:
-
Protein with accessible carboxyl groups (e.g., antibody)
-
4-Pentynamide, N-(2-aminoethyl)-
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in MES buffer to a final concentration of 1-5 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add a 100-fold molar excess of 4-Pentynamide, N-(2-aminoethyl)- to the activated protein solution.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring.
-
-
Purification:
-
Remove the excess unreacted linker and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified biomolecule (from Protocol 2)
-
Azide-labeled molecule (e.g., fluorescent probe, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 10 mM stock solution of the azide-labeled molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (1 eq) in PBS.
-
Add the azide-labeled molecule (5-10 eq).
-
In a separate tube, premix CuSO₄ (1 eq) and THPTA (5 eq).
-
Add the CuSO₄/THPTA mixture to the reaction.
-
Initiate the reaction by adding sodium ascorbate (10 eq).
-
Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
-
Mandatory Visualizations
An In-depth Technical Guide to the Amine and Alkyne Functional Groups in N-(2-aminoethyl)-4-pentynamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-aminoethyl)-4-pentynamide is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a terminal alkyne and a primary amine, offering a versatile platform for the synthesis of novel chemical entities through orthogonal ligation strategies. This technical guide provides a comprehensive overview of the chemical and physical properties of these functional groups, detailed experimental protocols for their manipulation, and their potential applications in bioconjugation and the construction of complex molecular architectures.
Introduction: The Chemical Duality of N-(2-aminoethyl)-4-pentynamide
The unique molecular architecture of N-(2-aminoethyl)-4-pentynamide, featuring both a nucleophilic primary amine and a reactive terminal alkyne, positions it as a valuable building block in the synthesis of targeted therapeutics and advanced biomaterials. The primary amine serves as a classic site for amide bond formation, peptide synthesis, and the introduction of targeting moieties. Concurrently, the terminal alkyne is a key participant in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation of this molecule to a wide array of substrates. This dual reactivity allows for a modular and strategic approach to the design and assembly of complex bioactive molecules.
Physicochemical and Spectroscopic Data
| Property | Amine Functional Group (in Ethylenediamine) | Alkyne Functional Group (Terminal) | Amide Functional Group (General) |
| pKa | pKa1 ≈ 7.11, pKa2 ≈ 9.92[1] | ≈ 25[2] | Generally neutral[3] |
| Bond Length | C-N: ~1.47 Å | C≡C: ~1.18 Å, ≡C-H: ~1.06 Å[2] | C=O: ~1.23 Å, C-N: ~1.32 Å |
| Bond Angle | H-N-H: ~107° | H-C≡C: 180°[4][5] | O=C-N: ~120° |
| IR Spectroscopy (cm⁻¹) | N-H stretch: 3350-3500 (pair of bands)[6] | ≡C-H stretch: 3260-3330 (strong, narrow), C≡C stretch: 2100-2260 (weak)[7] | C=O stretch: ~1650 (strong) |
| ¹H NMR (ppm) | N-H: broad signal, variable chemical shift | ≡C-H: 1.7-3.1[7] | N-H: ~7.5-8.5 |
| ¹³C NMR (ppm) | C-N: ~30-50 | ≡C-H: 65-85, R-C≡: 70-100[8] | C=O: ~170-180 |
Experimental Protocols
Synthesis of N-(2-aminoethyl)-4-pentynamide
This protocol describes a general method for the synthesis of N-(2-aminoethyl)-4-pentynamide via the coupling of 4-pentynoic acid and ethylenediamine.
Materials:
-
4-pentynoic acid
-
Ethylenediamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-pentynoic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add a coupling agent such as DCC (1.1 equivalents) or HATU (1.1 equivalents) to the solution.
-
If using an acid-based coupling agent, add a non-nucleophilic base like TEA or DIPEA (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve a large excess of ethylenediamine (e.g., 10 equivalents to favor mono-acylation) in anhydrous DCM or DMF.
-
Slowly add the activated 4-pentynoic acid solution to the ethylenediamine solution under inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(2-aminoethyl)-4-pentynamide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of N-(2-aminoethyl)-4-pentynamide to an azide-containing molecule.
Materials:
-
N-(2-aminoethyl)-4-pentynamide
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water or other suitable solvent system
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
Procedure:
-
Dissolve N-(2-aminoethyl)-4-pentynamide (1 equivalent) and the azide-functionalized molecule (1 equivalent) in a suitable solvent mixture such as tert-butanol and water.
-
Prepare a fresh solution of sodium ascorbate (0.5-1 equivalent) in water.
-
Prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water. If using THPTA, pre-mix the CuSO₄ solution with THPTA (1-1.2 equivalents relative to copper).
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Add the CuSO₄ solution (or Cu/THPTA complex) to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction, precipitation, or chromatography depending on its properties.
Signaling Pathways and Experimental Workflows
The dual functionality of N-(2-aminoethyl)-4-pentynamide allows for its integration into various experimental workflows, particularly in the construction of complex bioconjugates. The following diagrams illustrate these concepts.
Caption: Synthetic and conjugation workflow for N-(2-aminoethyl)-4-pentynamide.
The diagram above illustrates a potential workflow where N-(2-aminoethyl)-4-pentynamide is first synthesized and then utilized in a "click" reaction with an azide-modified biomolecule. The resulting bioconjugate retains a reactive primary amine, which can be further functionalized, for instance, by coupling to a targeting ligand to create a targeted therapeutic or diagnostic agent.
Caption: Orthogonal ligation strategy using the bifunctional nature of the molecule.
This logical diagram showcases the orthogonal reactivity of the amine and alkyne groups. "Molecule 1" can be attached via the alkyne in a click reaction, while "Molecule 2" can be coupled to the amine through amide bond formation. These reactions can be performed sequentially in a controlled manner, highlighting the molecule's utility in modular chemical synthesis.
Conclusion
N-(2-aminoethyl)-4-pentynamide represents a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. The distinct and orthogonal reactivity of its primary amine and terminal alkyne functional groups provides a reliable platform for the construction of complex molecules with tailored properties. The experimental protocols and conceptual workflows presented in this guide are intended to facilitate the adoption and innovative application of this valuable chemical entity in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkyne - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sydney.edu.au [sydney.edu.au]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkynes | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to Determining the Aqueous Solubility of 4-Pentynamide, N-(2-aminoethyl)-
For researchers, scientists, and professionals in drug development, understanding the aqueous solubility of a compound is a critical early step in establishing its therapeutic potential and formulating a viable drug product. This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the solubility of 4-Pentynamide, N-(2-aminoethyl)-, a molecule featuring both an amide and an amino group, in various aqueous buffers.
Theoretical Background: Factors Influencing Solubility
The solubility of 4-Pentynamide, N-(2-aminoethyl)- is primarily governed by its molecular structure, which includes a terminal alkyne, an amide linkage, and a primary amine.
-
Amide Group: Amides with a low molecular weight, typically those with up to five or six carbon atoms, tend to be soluble in water.[1] This is due to the polar nature of the amide group, which can participate in hydrogen bonding with water molecules.[1] The amide group in 4-Pentynamide, N-(2-aminoethyl)- contributes to its potential for aqueous solubility.
-
Amino Group and pH-Dependence: The presence of the N-(2-aminoethyl) side chain introduces a primary amine, which has a significant impact on solubility. Like amino acids, the solubility of this compound is expected to be highly dependent on the pH of the aqueous buffer. At low pH, the amino group will be protonated, forming a positively charged ammonium species, which generally enhances solubility in polar solvents like water.[2] Conversely, at high pH, the amino group will be in its neutral, uncharged form. The solubility is often at its minimum near the isoelectric point (pI), the pH at which the molecule has a net zero charge.[2]
-
Hydrocarbon Structure: The pentynamide portion of the molecule contributes a nonpolar hydrocarbon character. As the length of the hydrocarbon chain increases, the hydrophobic nature of the molecule also increases, which tends to decrease water solubility.[3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for 4-Pentynamide, N-(2-aminoethyl)- in various aqueous buffers has not been published. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table structure is recommended for organizing and presenting the empirical results.
| Buffer System | pH | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) | Method of Determination |
| Phosphate Buffered Saline | 7.4 | 25 | [Experimental Data] | [Experimental Data] | [e.g., HPLC, UV-Vis] |
| Citrate Buffer | 3.0 | 25 | [Experimental Data] | [Experimental Data] | [e.g., HPLC, UV-Vis] |
| Citrate Buffer | 5.0 | 25 | [Experimental Data] | [Experimental Data] | [e.g., HPLC, UV-Vis] |
| Borate Buffer | 9.0 | 25 | [Experimental Data] | [Experimental Data] | [e.g., HPLC, UV-Vis] |
| [Additional Buffers] | [pH] | [Temp] | [Experimental Data] | [Experimental Data] | [Method] |
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for determining the solubility of 4-Pentynamide, N-(2-aminoethyl)- using the shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Reagents
-
4-Pentynamide, N-(2-aminoethyl)- (solid, high purity)
-
Aqueous buffers of known pH (e.g., phosphate, citrate, borate) covering a relevant physiological and experimental range.
-
Deionized water
-
Organic solvent for standard solution preparation (e.g., DMSO, Methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a calibrated UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Pentynamide, N-(2-aminoethyl)- to a series of vials, each containing a different aqueous buffer of known pH. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of 4-Pentynamide, N-(2-aminoethyl)- in the diluted samples using a validated analytical method (e.g., HPLC).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Data Analysis:
-
Calculate the concentration of the compound in the original filtered supernatant by accounting for the dilution factor.
-
This concentration represents the solubility of 4-Pentynamide, N-(2-aminoethyl)- in the specific buffer at the tested temperature.
-
Repeat the experiment at least in triplicate for each buffer condition to ensure reproducibility and calculate the mean and standard deviation.
-
Visualizations
Diagram of the Predicted pH-Dependent Solubility Profile
Predicted effect of pH on the ionization state and solubility of the molecule.
Experimental Workflow for Solubility Determination
Shake-flask method workflow for determining aqueous solubility.
References
An In-depth Technical Guide on the Early-Stage Research of 4-Pentynamide, N-(2-aminoethyl)-
Disclaimer: The following technical guide is a hypothetical document. The compound "4-Pentynamide, N-(2-aminoethyl)-" is not a known substance with established biological activity or published research. The experimental protocols, data, and signaling pathways presented herein are illustrative examples based on common practices in drug discovery and chemical biology for structurally related molecules. This guide is intended to serve as a template and showcase the requested format for a technical whitepaper.
Introduction
Amide derivatives containing terminal alkynes and flexible aminoalkyl chains represent a class of compounds with significant potential in medicinal chemistry. The terminal alkyne can act as a versatile chemical handle for bioorthogonal reactions, such as click chemistry, enabling applications in chemical biology for target identification and visualization. The N-(2-aminoethyl) moiety can influence solubility, cell permeability, and interactions with biological targets. This document outlines the foundational, albeit hypothetical, early-stage research into the synthesis, characterization, and potential biological activities of the novel compound, 4-Pentynamide, N-(2-aminoethyl)-.
Physicochemical Properties
A summary of the predicted and hypothetical analytical data for 4-Pentynamide, N-(2-aminoethyl)- is presented below.
| Property | Value (Hypothetical) |
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-88 °C |
| Solubility | Soluble in water, methanol, DMSO |
| ¹H NMR (400 MHz, D₂O) | δ 3.45 (t, J=6.0 Hz, 2H), 2.85 (t, J=6.0 Hz, 2H), 2.40 (td, J=2.7, 7.5 Hz, 2H), 2.25 (t, J=2.7 Hz, 1H), 2.15 (m, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ 175.2, 82.1, 69.5, 40.8, 38.2, 34.5, 14.7 |
| Mass Spec (ESI+) | m/z 141.1022 [M+H]⁺ |
Synthesis Protocol
The synthesis of 4-Pentynamide, N-(2-aminoethyl)- can be achieved through a standard amidation reaction between 4-pentynoic acid and ethylenediamine.
Materials and Methods
-
4-Pentynoic acid
-
Ethylenediamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol solvent system
Experimental Procedure
-
To a solution of 4-pentynoic acid (1.0 eq) in dichloromethane (DCM), EDC (1.2 eq) and HOBt (1.2 eq) are added.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of ethylenediamine (1.5 eq) in DCM is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an ethyl acetate/methanol gradient to yield 4-Pentynamide, N-(2-aminoethyl)- as a solid.
Hypothetical Biological Activity Screening
The biological activity of 4-Pentynamide, N-(2-aminoethyl)- was hypothetically assessed using a panel of in vitro assays to identify potential therapeutic areas.
Experimental Workflow
Workflow for the synthesis and biological evaluation of the target compound.
Hypothetical Screening Results
Initial screening in a panel of cancer cell lines revealed a modest cytotoxic effect. Further investigation into potential mechanisms of action pointed towards the inhibition of a specific signaling pathway involved in cell proliferation.
| Assay Type | Cell Line | IC₅₀ (µM) - Hypothetical |
| MTT Cytotoxicity | HeLa | 25.4 |
| A549 | 32.1 | |
| MCF-7 | 18.9 | |
| Kinase Inhibition | Kinase X | 8.2 |
| Cytokine Release | (LPS-stimulated THP-1) | No significant effect |
Hypothetical Mechanism of Action: Signaling Pathway
Based on the hypothetical kinase inhibition data, it is postulated that 4-Pentynamide, N-(2-aminoethyl)- may interfere with the "Proliferation Kinase Cascade".
Hypothetical inhibition of the MEK kinase in the Proliferation Kinase Cascade.
Conclusion and Future Directions
This whitepaper presents a hypothetical framework for the initial investigation of the novel compound 4-Pentynamide, N-(2-aminoethyl)-. The proposed synthetic route is straightforward, and the outlined screening cascade provides a logical progression for biological evaluation. The hypothetical data suggests a potential anti-proliferative effect through the inhibition of a key kinase signaling pathway.
Future research would focus on:
-
Actual synthesis and characterization of the compound.
-
Confirmation of its biological activity through in vitro and in vivo studies.
-
Structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Target deconvolution studies to definitively identify its molecular target(s).
The presence of the terminal alkyne provides a valuable tool for these future studies, allowing for the synthesis of probes for affinity-based proteomics and fluorescence microscopy to further elucidate its mechanism of action.
Methodological & Application
Application Notes and Protocols for Protein Labeling using 4-Pentynamide, N-(2-aminoethyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool in proteomics, drug discovery, and diagnostics. It allows for the attachment of reporter molecules, such as fluorophores or biotin, to a protein of interest, enabling its detection, visualization, and functional characterization. This document provides a detailed protocol for a two-step protein labeling strategy utilizing the bifunctional linker, 4-Pentynamide, N-(2-aminoethyl)-.
This method leverages two distinct and highly efficient chemical reactions. Initially, the primary amine of the linker is conjugated to accessible lysine residues on the protein surface via a stable amide bond. Subsequently, the terminal alkyne group of the linker is utilized for a highly specific and bio-orthogonal "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a desired reporter molecule functionalized with an azide group.[1][2] This two-step approach offers versatility in the choice of reporter molecules and provides a robust method for protein labeling under biocompatible conditions.[2][3]
Principle of the Method
The protein labeling strategy using 4-Pentynamide, N-(2-aminoethyl)- involves two sequential steps:
-
Amine-Reactive Labeling: The N-(2-aminoethyl) group of the linker is first activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines on the protein, predominantly the ε-amino group of lysine residues, to form a stable amide bond. This step introduces an alkyne handle onto the protein surface.[4][5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then reacted with an azide-containing reporter molecule (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a copper(I) catalyst.[1][2] The Cu(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6][7] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[6][8][9] This reaction forms a stable triazole linkage between the protein and the reporter molecule.[6][8]
Experimental Workflow
Caption: Experimental workflow for the two-step protein labeling protocol.
Signaling Pathway Diagram
Caption: Simplified schematic of the CuAAC reaction for protein labeling.
Experimental Protocols
Materials
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Pentynamide, N-(2-aminoethyl)- hydrochloride
-
N,N'-Disuccinimidyl carbonate (DSC) or other NHS ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns or dialysis cassettes for purification
-
Reaction buffers (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)
Protocol 1: Activation of 4-Pentynamide, N-(2-aminoethyl)- to its NHS Ester
This protocol describes the in situ generation of the NHS ester of 4-Pentynamide, N-(2-aminoethyl)-, which is then used for protein labeling.
-
Prepare a 100 mM stock solution of 4-Pentynamide, N-(2-aminoethyl)- hydrochloride in anhydrous DMF or DMSO.
-
Prepare a 120 mM stock solution of N,N'-Disuccinimidyl carbonate (DSC) in the same anhydrous solvent.
-
In a microcentrifuge tube, combine equal volumes of the 4-Pentynamide, N-(2-aminoethyl)- stock solution and the DSC stock solution.
-
Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA), at a 2-fold molar excess relative to the amine linker to neutralize the hydrochloride and facilitate the reaction.
-
Incubate the reaction mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester. The activated linker should be used immediately.
Protocol 2: Labeling of Protein with Activated 4-Pentynamide, N-(2-aminoethyl)-
-
Dissolve the protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Add the freshly prepared activated 4-Pentynamide, N-(2-aminoethyl)- NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is recommended as a starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted linker by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
The resulting alkyne-modified protein is now ready for the click chemistry reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare the following stock solutions:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-100 µM.
-
Add the azide-functionalized reporter molecule to a final concentration of 100-500 µM (a 5- to 10-fold molar excess over the protein).
-
Add the THPTA solution to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 0.2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.[6]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6]
-
Purify the labeled protein from excess reagents using a desalting column, dialysis, or other suitable chromatography methods.
Data Presentation
The following tables provide representative quantitative data for the optimization of the labeling protocol. Note that these values are starting points and may require optimization for specific proteins and applications.
Table 1: Optimization of Amine-Reactive Labeling
| Parameter | Range | Recommended |
| Molar excess of NHS ester | 5x - 50x | 10x - 20x |
| Protein Concentration | 0.5 - 20 mg/mL | 1 - 10 mg/mL |
| Reaction pH | 7.0 - 8.5 | 7.2 - 7.5 |
| Reaction Time | 30 min - 12 h | 1 - 2 hours |
| Temperature | 4°C - 25°C | Room Temperature |
Table 2: Optimization of CuAAC Reaction
| Parameter | Final Concentration |
| Alkyne-modified Protein | 10 - 100 µM |
| Azide-Reporter | 100 - 500 µM |
| CuSO₄ | 0.1 - 1 mM |
| THPTA | 0.5 - 5 mM |
| Sodium Ascorbate | 1 - 5 mM |
| Reaction Time | 30 - 120 min |
| Temperature | 20 - 37°C |
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the molar excess of the activated linker or azide-reporter.
-
Optimize the pH of the reaction buffers.
-
Ensure the freshness of the sodium ascorbate solution.
-
Confirm the activity of the protein and the integrity of the linker and reporter molecules.
-
-
Protein Precipitation:
-
Reduce the concentration of the protein or labeling reagents.
-
Increase the concentration of the THPTA ligand to better chelate the copper.[9]
-
Perform the reaction at a lower temperature.
-
-
Non-specific Labeling:
-
Ensure complete removal of the unreacted amine-reactive linker before the click chemistry step.
-
Optimize the purification steps to remove all excess reagents.
-
Conclusion
The use of 4-Pentynamide, N-(2-aminoethyl)- provides a versatile and efficient method for the site-specific labeling of proteins. The two-step approach, combining robust amine-reactive chemistry with the highly specific and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition, allows for the covalent attachment of a wide range of reporter molecules. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement this powerful bioconjugation technique in their studies. Further optimization of the reaction conditions may be necessary to achieve the desired labeling efficiency and preserve the function of the specific protein of interest.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling Reagents | Thermo Fisher Scientific - AL [thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Pentynamide, N-(2-aminoethyl)- in CuAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages.[1][2][3][4] This reaction is characterized by its high yields, mild reaction conditions, and remarkable specificity, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[5][6][7] 4-Pentynamide, N-(2-aminoethyl)- is a versatile bifunctional linker containing a terminal alkyne for CuAAC reactions and a primary amine for further functionalization. The presence of the amide linkage provides a degree of hydrophilicity and conformational flexibility to the resulting conjugates. These application notes provide detailed protocols for the use of 4-Pentynamide, N-(2-aminoethyl)- in CuAAC reactions for various applications, including peptide modification, surface functionalization, and the synthesis of complex biomolecular architectures.
Core Applications
-
Bioconjugation: The primary amine of 4-Pentynamide, N-(2-aminoethyl)- can be readily coupled to biomolecules such as proteins, peptides, and nucleic acids through standard amine-reactive chemistries (e.g., NHS esters, isothiocyanates).[8][9] The incorporated terminal alkyne is then available for subsequent CuAAC-mediated ligation with azide-modified molecules, enabling the site-specific labeling and engineering of complex biological entities.
-
Drug Discovery: In medicinal chemistry, this reagent can be used to link pharmacophores to targeting moieties or to construct libraries of compounds for high-throughput screening. The resulting triazole ring is a stable and often isosteric replacement for an amide bond, potentially improving the pharmacokinetic properties of drug candidates.[10][11]
-
Materials Science: The functional handles of 4-Pentynamide, N-(2-aminoethyl)- allow for the modification of surfaces and polymers. For instance, surfaces can be functionalized with this reagent to introduce alkyne groups, which can then be used to immobilize azide-containing biomolecules or other materials through CuAAC.
Experimental Protocols
General Considerations for CuAAC Reactions
Successful CuAAC reactions depend on several factors, including the choice of copper source, ligand, reducing agent, and solvent.
-
Copper Source: The active catalyst is Cu(I). This can be introduced directly as a Cu(I) salt (e.g., CuBr, CuI) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[12][13]
-
Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and to prevent oxidative homocoupling of the alkyne.[12][13]
-
Ligand: A ligand is often employed to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are common choices for aqueous and organic solvent systems, respectively.[12][14]
-
Solvents: CuAAC reactions can be performed in a variety of solvents, including water, alcohols (e.g., t-butanol, ethanol), and polar aprotic solvents (e.g., DMSO, DMF).[1][15] The choice of solvent will depend on the solubility of the reactants.
Protocol 1: General Procedure for CuAAC Reaction in Aqueous Solution
This protocol is suitable for the conjugation of 4-Pentynamide, N-(2-aminoethyl)- to an azide-containing molecule in an aqueous environment, typical for bioconjugation applications.
Materials:
-
4-Pentynamide, N-(2-aminoethyl)-
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Prepare stock solutions:
-
4-Pentynamide, N-(2-aminoethyl)- (10 mM in degassed water)
-
Azide-functionalized molecule (10 mM in a compatible solvent, e.g., DMSO or water)
-
CuSO₄·5H₂O (100 mM in degassed water)
-
Sodium ascorbate (1 M in degassed water, freshly prepared)
-
THPTA (50 mM in degassed water)
-
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate-buffered saline (PBS) to bring the final volume to 1 mL.
-
4-Pentynamide, N-(2-aminoethyl)- stock solution (e.g., 100 µL for a final concentration of 1 mM)
-
Azide-functionalized molecule stock solution (e.g., 120 µL for a final concentration of 1.2 mM, 1.2 equivalents)
-
-
Prepare the catalyst solution by premixing:
-
CuSO₄·5H₂O stock solution (10 µL for a final concentration of 1 mM)
-
THPTA stock solution (20 µL for a final concentration of 1 mM, maintaining a 1:1 ratio with copper)
-
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate stock solution (10 µL for a final concentration of 10 mM, 10 equivalents).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by standard methods such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 2: CuAAC Reaction in an Organic Solvent
This protocol is suitable for reactions where one or both of the reactants are not soluble in water.
Materials:
-
4-Pentynamide, N-(2-aminoethyl)-
-
Azide-functionalized molecule
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO, or a mixture of t-butanol/water)
Procedure:
-
In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Pentynamide, N-(2-aminoethyl)- (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen anhydrous solvent.
-
Add TBTA (0.1 equivalents).
-
Add CuBr or CuI (0.05-0.1 equivalents).
-
Add DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated ammonium chloride, brine) to remove the copper catalyst and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide representative data for CuAAC reactions involving terminal alkynes with similar structures to 4-Pentynamide, N-(2-aminoethyl)-. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| Propargyl Amine Derivative | Benzyl Azide | CuSO₄/NaAsc/THPTA | H₂O/t-BuOH (1:1) | 2 | >95 |
| N-propargylacetamide | Azido-PEG | CuBr/TBTA | DMF | 6 | 92 |
| 5-Hexyn-1-amine | 1-Azidohexane | CuSO₄/NaAsc | H₂O | 4 | 98 |
Table 1: Representative CuAAC Reaction Conditions and Yields.
| Parameter | Condition A | Condition B | Condition C |
| Copper Source | CuSO₄ | CuI | Cu(OAc)₂ |
| Reducing Agent | Sodium Ascorbate | None | Sodium Ascorbate |
| Ligand | THPTA | TBTA | None |
| Solvent | Water | THF | DMSO/H₂O (3:1) |
| Temperature (°C) | 25 | 50 | 25 |
| Typical Yield | High | High | Moderate to High |
| Biocompatibility | High | Low | Moderate |
Table 2: Comparison of Common CuAAC Reaction Conditions.
Mandatory Visualizations
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A generalized experimental workflow for performing a CuAAC reaction.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. bachem.com [bachem.com]
- 7. susupport.com [susupport.com]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugates for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scispace.com [scispace.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
Application Notes and Protocols for the Conjugation of 4-Pentynamide, N-(2-aminoethyl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of the dual-functional molecule, 4-Pentynamide, N-(2-aminoethyl)-. This reagent possesses a terminal alkyne group, suitable for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and a primary amine, which can be targeted by various amine-reactive chemistries. This versatility allows for its application as a linker or a functional tag in diverse research and drug development contexts, including protein labeling, surface modification, and the synthesis of complex bioconjugates.
Overview of Conjugation Strategies
4-Pentynamide, N-(2-aminoethyl)- offers two distinct chemical handles for conjugation:
-
Terminal Alkyne: The pentynamide moiety provides a terminal alkyne that readily participates in CuAAC reactions with azide-modified molecules. This bioorthogonal reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.
-
Primary Amine: The N-(2-aminoethyl) group presents a primary amine that can be conjugated to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or aldehydes (via reductive amination).
The choice of conjugation strategy will depend on the functional groups available on the target molecule and the desired final conjugate.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of 4-Pentynamide, N-(2-aminoethyl)- to an azide-containing biomolecule.
Materials:
-
4-Pentynamide, N-(2-aminoethyl)-
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for dissolving reagents)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-Pentynamide, N-(2-aminoethyl)- in DMSO or water.
-
Prepare a 10 mM stock solution of the azide-modified biomolecule in a suitable buffer (e.g., PBS).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine the following in order:
-
50 µL of the azide-modified biomolecule solution (e.g., 1-5 mg/mL protein).
-
90 µL of PBS buffer.
-
20 µL of 10 mM 4-Pentynamide, N-(2-aminoethyl)- solution.
-
-
Vortex briefly to mix.
-
-
Catalyst Preparation and Addition:
-
Initiation of Click Reaction:
-
Incubation:
-
Purification:
-
Purify the resulting conjugate using an appropriate method for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
-
Protocol 2: Conjugation via NHS Ester Chemistry
This protocol details the conjugation of 4-Pentynamide, N-(2-aminoethyl)- to a molecule containing an NHS ester.
Materials:
-
4-Pentynamide, N-(2-aminoethyl)-
-
NHS ester-functionalized molecule
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
DMSO or DMF (amine-free)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Dissolve the NHS ester-functionalized molecule in DMSO or DMF to a stock concentration of 10 mM.
-
Dissolve 4-Pentynamide, N-(2-aminoethyl)- in the sodium bicarbonate buffer to a desired concentration (e.g., 1-10 mg/mL).
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add the solution of 4-Pentynamide, N-(2-aminoethyl)-.
-
Add a 1.5 to 3-fold molar excess of the dissolved NHS ester to the amine-containing solution.
-
Vortex well to mix.
-
-
Incubation:
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice.
-
-
Purification:
-
Purify the conjugate using a suitable method such as HPLC or precipitation to remove unreacted starting materials and byproducts like N-hydroxysuccinimide.
-
Data Presentation
Table 1: Summary of Reagent Concentrations for CuAAC Protocol
| Reagent | Stock Concentration | Final Concentration |
| Azide-Biomolecule | 1-5 mg/mL | Variable |
| 4-Pentynamide, N-(2-aminoethyl)- | 10 mM | ~1 mM |
| CuSO₄ | 20 mM | ~100 µM |
| THPTA | 100 mM | ~500 µM |
| Sodium Ascorbate | 300 mM | ~15 mM |
Table 2: Reaction Conditions for NHS Ester Conjugation
| Parameter | Condition |
| pH | 8.3 - 8.5 |
| Solvent | Aqueous buffer (e.g., 0.1 M sodium bicarbonate) |
| Co-solvent (for NHS ester) | DMSO or DMF (amine-free) |
| Temperature | Room temperature or on ice |
| Reaction Time | 4 hours to overnight |
| Molar Ratio (NHS ester:Amine) | 1.5:1 to 3:1 |
Visualization of Experimental Workflow and a Representative Application
Experimental Workflow for CuAAC Protein Labeling
Caption: Workflow for labeling an azide-modified protein with 4-Pentynamide, N-(2-aminoethyl)- via CuAAC.
Representative Application: Probing the Wnt Signaling Pathway
In a hypothetical application, 4-Pentynamide, N-(2-aminoethyl)- could be used to create a chemical probe to study the Wnt signaling pathway. For instance, it could be conjugated to a known inhibitor of a key protein in the pathway, such as Porcupine, to facilitate the attachment of a reporter molecule (e.g., a fluorophore) via a subsequent click reaction. This would allow for visualization and tracking of the inhibitor's interaction with its target.
Caption: Hypothetical use of a 4-Pentynamide, N-(2-aminoethyl)- based probe to inhibit Porcupine in the Wnt signaling pathway.
References
Application Notes and Protocols: 4-Pentynamide, N-(2-aminoethyl)- in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentynamide, N-(2-aminoethyl)- is a versatile chemical entity with significant potential in drug discovery. Its structure, featuring a terminal alkyne and a primary amine, makes it a valuable tool for two primary applications: as a clickable chemical probe for target identification and as a potential covalent inhibitor. The terminal alkyne group serves as a bioorthogonal handle for "click chemistry," allowing for the attachment of reporter molecules.[1][2][3][4][5] Additionally, terminal alkynes can function as latent electrophiles, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites.[6][7][8] This document provides detailed application notes and protocols for the use of 4-Pentynamide, N-(2-aminoethyl)- in these contexts.
Application 1: "Clickable" Chemical Probe for Target Identification
The terminal alkyne of 4-Pentynamide, N-(2-aminoethyl)- allows for its use as a chemical probe in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5][9] By treating cells or lysates with this compound and then performing a click reaction with an azide-bearing reporter tag (e.g., biotin for enrichment or a fluorophore for imaging), researchers can identify the protein targets of the parent molecule.[1][3]
Experimental Protocol: In-Situ Target Identification using a "Clickable" Probe
This protocol outlines the use of 4-Pentynamide, N-(2-aminoethyl)- for identifying protein targets in a cellular context.
1. Cell Culture and Treatment:
- Culture human cancer cell line (e.g., HeLa) to 70-80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Treat cells with varying concentrations of 4-Pentynamide, N-(2-aminoethyl)- (e.g., 1, 10, 50 µM) or DMSO as a vehicle control for 2-4 hours at 37°C and 5% CO2.
2. Cell Lysis:
- Wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the proteome.
3. "Click" Reaction (CuAAC):
- To 1 mg of protein lysate, add the following click chemistry reagents in order:
- Azide-biotin conjugate (100 µM)
- Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
- Copper(II) sulfate (CuSO4) (1 mM)
- Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
4. Enrichment of Biotinylated Proteins:
- Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
- Wash the beads three times with RIPA buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
- Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
- Perform a filter-aided sample preparation (FASP) for in-solution trypsin digestion.
6. LC-MS/MS Analysis and Data Interpretation:
- Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the enriched proteins using a proteomics software suite (e.g., MaxQuant).
- Potential protein targets will be those that are significantly enriched in the 4-Pentynamide, N-(2-aminoethyl)- treated samples compared to the DMSO control.
Quantitative Data: Target Enrichment
The following table presents hypothetical data from a quantitative proteomics experiment, showcasing the enrichment of potential protein targets.
| Protein ID | Gene Name | Fold Enrichment (10 µM Probe vs. Control) | p-value | Cellular Function |
| P04637 | TP53 | 12.5 | 0.001 | Tumor Suppressor |
| P62258 | HSP90AB1 | 8.2 | 0.005 | Chaperone |
| Q09472 | ABL1 | 6.7 | 0.01 | Tyrosine Kinase |
| P00533 | EGFR | 5.1 | 0.02 | Receptor Tyrosine Kinase |
Experimental Workflow Diagram
Caption: Workflow for target identification using a clickable chemical probe.
Application 2: Covalent Inhibitor of Protein Kinases
The terminal alkyne in 4-Pentynamide, N-(2-aminoethyl)- can also act as a warhead for covalent inhibition, particularly targeting cysteine residues within the active site of enzymes like protein kinases.[6][7][8][10] This irreversible binding can lead to potent and sustained inhibition.
Experimental Protocol: Kinase Inhibition Assay and Covalent Modification Study
This protocol describes how to assess the inhibitory activity of 4-Pentynamide, N-(2-aminoethyl)- against a specific kinase and confirm covalent modification.
1. Kinase Inhibition Assay (Biochemical):
- Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
- Prepare a reaction mixture containing the target kinase (e.g., a mutant EGFR with a strategically located cysteine), its substrate peptide, and ATP in kinase buffer.
- Add varying concentrations of 4-Pentynamide, N-(2-aminoethyl)- to the reaction mixture.
- Incubate for 1 hour at room temperature.
- Measure kinase activity by quantifying the amount of ADP produced, following the manufacturer's instructions.
- Calculate IC50 values from the dose-response curves.
2. Time-Dependent Inhibition Assay:
- Pre-incubate the kinase with different concentrations of the inhibitor for various time points (0, 15, 30, 60 minutes) before adding the substrate and ATP to initiate the reaction.
- A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent (and potentially covalent) inhibition.
3. Covalent Modification Confirmation by Mass Spectrometry:
- Incubate the purified kinase with a 10-fold molar excess of 4-Pentynamide, N-(2-aminoethyl)- for 2 hours at room temperature.
- Analyze the intact protein by mass spectrometry (e.g., ESI-MS) to detect a mass shift corresponding to the adduction of the inhibitor to the protein. The expected mass increase would be the molecular weight of the inhibitor.
- To identify the specific residue modified, perform a tryptic digest of the modified protein followed by LC-MS/MS analysis. Search for a peptide with a mass modification corresponding to the inhibitor on a specific cysteine residue.
Quantitative Data: Kinase Inhibition
The following table shows hypothetical data for the inhibition of a target kinase by 4-Pentynamide, N-(2-aminoethyl)-.
| Kinase Target | IC50 (µM) | Time-Dependent Inhibition | Covalent Adduct Detected (Mass Shift) |
| Kinase A (Wild-Type) | > 100 | No | No |
| Kinase A (Cys Mutant) | 0.5 | Yes | Yes (+140.2 Da) |
| Kinase B (Wild-Type) | 25 | No | No |
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of covalent inhibition of a kinase by 4-Pentynamide, N-(2-aminoethyl)-.
Conclusion
While direct experimental data for 4-Pentynamide, N-(2-aminoethyl)- is not yet available in the public domain, its chemical structure strongly suggests its utility in two key areas of drug discovery. As a "clickable" probe, it can be a powerful tool for target deconvolution. As a potential covalent inhibitor, it offers a starting point for the development of potent and selective therapeutics. The protocols and conceptual frameworks provided here serve as a guide for researchers to explore the potential of this and similar molecules in their drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target validation using in-cell small molecule clickable imaging probes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Target validation using in-cell small molecule clickable imaging probes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. [repository.cam.ac.uk]
- 8. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Labeling Nucleic Acids with 4-Pentynamide, N-(2-aminoethyl)-
Introduction
The site-specific labeling of nucleic acids is a cornerstone technique for investigating their structure, function, and localization within complex biological systems. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a highly efficient and specific method for attaching probes to biomolecules under physiological conditions.[1][2] This reaction joins an alkyne and an azide to form a stable triazole linkage.[3]
4-Pentynamide, N-(2-aminoethyl)- is a versatile bifunctional linker used to install a terminal alkyne group onto a nucleic acid strand. Its primary amine allows for covalent attachment to nucleic acids that have been functionalized with amine-reactive groups (e.g., N-hydroxysuccinimide esters) or at the 5' phosphate. Once the alkyne handle is installed, it can be "clicked" to any azide-modified reporter molecule, such as a fluorophore, biotin, or affinity tag, enabling downstream detection and analysis.[4] This two-step strategy provides modularity and access to a wide array of reporter molecules.
These notes provide a detailed protocol for the functionalization of nucleic acids with 4-Pentynamide, N-(2-aminoethyl)- followed by fluorescent labeling via click chemistry.
Experimental Workflow and Chemical Principle
The overall process involves two main stages: first, the covalent attachment of the alkyne handle (4-Pentynamide, N-(2-aminoethyl)-) to the nucleic acid, and second, the click chemistry reaction to attach the reporter molecule.
Figure 1. Overall experimental workflow for labeling nucleic acids using 4-Pentynamide, N-(2-aminoethyl)- and click chemistry.
The workflow begins by reacting an amine-reactive nucleic acid with 4-Pentynamide, N-(2-aminoethyl)- to introduce a terminal alkyne. Following purification, this alkyne-modified nucleic acid is conjugated to an azide-containing reporter probe via a copper-catalyzed click reaction. A final purification step removes unreacted components before downstream analysis.
Protocols
These protocols are designed for a starting amount of 10-20 µg of nucleic acid and should be scaled accordingly. It is assumed the user is starting with a nucleic acid that has been modified to contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.
Protocol 1: Alkyne Functionalization of Nucleic Acids
This protocol describes the covalent attachment of 4-Pentynamide, N-(2-aminoethyl)- to an NHS-ester-activated nucleic acid.
Materials:
-
NHS-ester modified DNA/RNA
-
4-Pentynamide, N-(2-aminoethyl)- (prepared as a 100 mM stock in DMSO)
-
Nuclease-free water
-
Labeling Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
Procedure:
-
Resuspend 10-20 µg of lyophilized NHS-ester modified nucleic acid in 50 µL of Labeling Buffer.
-
Add 5 µL of 100 mM 4-Pentynamide, N-(2-aminoethyl)- solution (final concentration ~10 mM).
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. For sensitive RNAs, incubation can be performed at 4°C overnight.
-
After incubation, purify the alkyne-modified nucleic acid via ethanol precipitation: a. Add 0.1 volumes of 3 M NaOAc (e.g., 5.5 µL). b. Add 3 volumes of ice-cold 100% ethanol (e.g., 167 µL). c. Mix thoroughly and incubate at -20°C for at least 1 hour. d. Centrifuge at >14,000 x g for 30 minutes at 4°C to pellet the nucleic acid.[5] e. Carefully remove the supernatant. f. Wash the pellet with 500 µL of ice-cold 70% ethanol.[5] g. Centrifuge at >14,000 x g for 15 minutes at 4°C. h. Carefully remove all traces of ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified alkyne-modified nucleic acid pellet in 20 µL of nuclease-free water.
-
Quantify the nucleic acid concentration using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Click Chemistry Labeling with an Azide-Fluorophore
This protocol uses the CuAAC reaction to label the alkyne-modified nucleic acid.[6]
Materials:
-
Purified Alkyne-Modified Nucleic Acid (from Protocol 1)
-
Azide-Fluorophore (e.g., Alexa Fluor 488 Azide, prepared as a 10 mM stock in DMSO)
-
Click Reaction Buffer (e.g., 100 mM Tris, pH 7.5)
-
Copper(II) Sulfate (CuSO₄) (prepared fresh as a 50 mM stock in nuclease-free water)
-
Sodium Ascorbate (prepared fresh as a 100 mM stock in nuclease-free water)
-
Nuclease-free water
-
Purification columns (e.g., G-50 microspin columns) or ethanol precipitation reagents
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
10 µg Alkyne-Modified Nucleic Acid
-
Nuclease-free water to a final volume of 40 µL
-
5 µL of 10X Click Reaction Buffer
-
2 µL of 10 mM Azide-Fluorophore stock
-
1 µL of 50 mM CuSO₄ stock
-
-
Immediately before adding to the reaction, mix 1 µL of 50 mM CuSO₄ with 1 µL of 100 mM Sodium Ascorbate to reduce Cu(II) to the catalytic Cu(I).
-
Add the 2 µL of the freshly prepared catalyst mixture to the reaction tube. The final reaction volume is 50 µL.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the labeled nucleic acid to remove the copper catalyst, excess ascorbate, and unreacted azide-fluorophore. This can be done using a suitable size-exclusion spin column or by ethanol precipitation as described in Protocol 1, steps 4-8.[5]
-
The purified, labeled nucleic acid is ready for downstream applications. Store at -20°C, protected from light.[5]
Quantitative Data Summary
While specific labeling efficiencies depend heavily on the nucleic acid sequence, modification site, and purity, the following table provides example data for typical outcomes.
| Parameter | DNA Labeling (Example) | RNA Labeling (Example) | Method of Quantification |
| Starting Material | 20 µg (1 nmol) | 20 µg (2 nmol) | UV-Vis Absorbance (A260) |
| Alkyne Incorporation | > 90% | > 85% | Mass Spectrometry |
| Click Labeling Efficiency | 70 - 85% | 60 - 80% | Fluorimetry / Gel Densitometry |
| Final Yield | 12 - 15 µg | 10 - 14 µg | UV-Vis Absorbance (A260) |
| Signal-to-Noise Ratio | > 20:1 | > 15:1 | Fluorescence Microscopy |
Logical Relationships and Pathways
The chemical logic of the two-step labeling process is illustrated below. The amine on the linker reacts with an activated carboxyl group (NHS ester) on the nucleic acid to form a stable amide bond. The newly installed alkyne then undergoes cycloaddition with the azide probe.
Figure 2. Chemical principle of the two-step nucleic acid labeling strategy.
This modular approach separates the nucleic acid modification from the introduction of the final reporter, providing significant experimental flexibility. Researchers can prepare a larger batch of alkyne-modified nucleic acid and subsequently label it with various azide-probes as needed for different experiments.
References
- 1. biosynth.com [biosynth.com]
- 2. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Pentynamide, N-(2-aminoethyl)- in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful tool for elucidating the complex and dynamic processes within living systems. A significant advancement in this field is the development of bioorthogonal chemistry, which allows for the specific labeling of biomolecules in their native environment without interfering with cellular processes. One of the most prominent bioorthogonal reactions is the "click chemistry" between an alkyne and an azide.
This document provides detailed application notes and protocols for the use of 4-Pentynamide, N-(2-aminoethyl)-, a versatile chemical probe containing a terminal alkyne. The primary amine group on this molecule allows for its conjugation to various functional moieties, such as fluorescent dyes. For the purpose of these protocols, we will refer to a hypothetical fluorescent conjugate, Alkyne Probe 488 , where the N-(2-aminoethyl)-4-pentynamide is conjugated to a bright, photostable green fluorescent dye.
These protocols will focus on the labeling of azide-modified biomolecules within live and fixed cells. This is typically achieved by first metabolically incorporating an azide-containing precursor, such as an azide-modified amino acid or sugar, into the cellular machinery. The incorporated azide then serves as a handle for covalent modification with the alkyne-containing fluorescent probe via a click reaction.
Application Note
Principle of the Method
The use of 4-Pentynamide, N-(2-aminoethyl)- based probes in live cell imaging relies on the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide group. For example, to label newly synthesized proteins, the natural amino acid methionine can be replaced with its azide-containing analog, L-azidohomoalanine (AHA). Cells will incorporate AHA into nascent polypeptide chains.
-
Bioorthogonal Ligation (Click Chemistry): After metabolic labeling, the cells are treated with an alkyne-containing probe, such as Alkyne Probe 488 .
-
For fixed cell imaging , the highly efficient CuAAC reaction is typically used. A copper(I) catalyst is added to the sample, which rapidly and covalently links the alkyne probe to the azide-modified biomolecule.
-
For live cell imaging , the copper catalyst is often toxic. In this case, a copper-free click chemistry method like SPAAC is preferred. This requires the use of a strained alkyne (e.g., a cyclooctyne) on the probe. For the purpose of a live cell protocol, we will assume a strained alkyne derivative of our probe is available.
-
-
Imaging: The now fluorescently labeled biomolecules can be visualized using standard fluorescence microscopy techniques.
Experimental Workflow
Caption: Workflow for labeling biomolecules using metabolic incorporation of an azide precursor followed by click chemistry with an alkyne probe.
Quantitative Data Summary
The following table provides typical concentration ranges and incubation times for the labeling of newly synthesized proteins in cultured mammalian cells using L-azidohomoalanine (AHA) and a fluorescent alkyne probe.
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| L-azidohomoalanine (AHA) Conc. | 25 - 100 µM | Optimal concentration is cell-type dependent. |
| AHA Incubation Time | 1 - 24 hours | Longer times increase signal but may affect viability. |
| CuAAC Ligation (Fixed Cells) | ||
| Alkyne Probe 488 Conc. | 1 - 10 µM | |
| Copper(II) Sulfate Conc. | 100 - 200 µM | |
| Copper(I)-stabilizing Ligand | 500 - 1000 µM | e.g., TBTA |
| Reducing Agent (e.g., Ascorbate) | 2.5 - 5 mM | Freshly prepared. |
| Ligation Time | 30 - 60 minutes | At room temperature. |
| SPAAC Ligation (Live Cells) | ||
| Strained-Alkyne Probe Conc. | 1 - 20 µM | |
| Ligation Time | 15 - 60 minutes | At 37°C. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with L-azidohomoalanine (AHA)
This protocol describes the incorporation of AHA into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells cultured on coverslips or imaging plates
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA) stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Gently aspirate the complete culture medium.
-
Wash the cells once with pre-warmed PBS.
-
To deplete endogenous methionine, incubate the cells in pre-warmed methionine-free medium for 30-60 minutes at 37°C and 5% CO₂.
-
Prepare the AHA labeling medium by supplementing the methionine-free medium with AHA to the desired final concentration (e.g., 50 µM).
-
Remove the depletion medium and add the AHA labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4 hours) at 37°C and 5% CO₂ to allow for AHA incorporation into newly synthesized proteins.
-
Proceed to either Protocol 2 for fixed cell imaging or Protocol 3 for live cell imaging.
Protocol 2: Fluorescent Labeling via CuAAC (Fixed Cells)
This protocol is for the labeling of AHA-containing proteins in fixed and permeabilized cells.
Materials:
-
AHA-labeled cells (from Protocol 1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Click Reaction Cocktail:
-
Alkyne Probe 488 (e.g., 10 µM final concentration)
-
Copper(II) sulfate (e.g., 200 µM final concentration)
-
Copper(I)-stabilizing ligand (e.g., TBTA, 1 mM final concentration)
-
Sodium ascorbate (e.g., 5 mM final concentration, add just before use )
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
After AHA incubation, wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the Click Reaction Cocktail. Important: Add the sodium ascorbate last, immediately before adding the cocktail to the cells.
-
Aspirate the PBS and add the Click Reaction Cocktail to the cells, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for Alkyne Probe 488).
Protocol 3: Fluorescent Labeling via SPAAC (Live Cells)
This protocol is for the labeling of AHA-containing proteins in living cells using a copper-free click reaction. This requires a strained-alkyne probe (e.g., a DBCO, BCN, or DIFO-conjugated probe).
Materials:
-
AHA-labeled cells (from Protocol 1)
-
Live cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Strained-Alkyne Probe (e.g., 10 µM final concentration)
-
Hoechst 33342 (optional, for live nuclear staining)
Procedure:
-
After AHA incubation, wash the cells twice with pre-warmed live cell imaging medium.
-
Prepare the labeling solution by diluting the strained-alkyne probe in the imaging medium to the desired final concentration (e.g., 10 µM).
-
Add the labeling solution to the cells.
-
Incubate for 15-60 minutes at 37°C and 5% CO₂, protected from light.
-
(Optional) Add a live-cell compatible nuclear stain like Hoechst 33342 for the last 10 minutes of incubation.
-
Wash the cells twice with pre-warmed imaging medium to remove excess probe.
-
Add fresh imaging medium to the cells.
-
Image the live cells immediately on a microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
Signaling Pathway Visualization
The ability to visualize newly synthesized proteins is a powerful tool for studying signaling pathways that regulate protein translation. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and protein synthesis. By using the protocols described above, one can visualize changes in global protein synthesis in response to mTOR activation or inhibition.
Caption: Simplified mTOR signaling pathway leading to increased protein synthesis, which can be visualized using the described labeling techniques.
Application Notes and Protocols for Surface Functionalization with 4-Pentynamide, N-(2-aminoethyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentynamide, N-(2-aminoethyl)- is a bifunctional linker molecule that provides a versatile platform for the covalent immobilization of biomolecules and other chemical entities onto a variety of surfaces. This linker possesses a terminal alkyne group, which can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, and a primary amine group, which allows for its covalent attachment to surfaces functionalized with amine-reactive groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. This dual functionality enables a two-step conjugation strategy, providing a stable and efficient method for surface modification in applications ranging from biosensor development and targeted drug delivery to cell adhesion studies and proteomics.
The primary amine allows for the initial immobilization of the linker onto a surface, while the terminal alkyne provides a bio-orthogonal handle for the subsequent attachment of azide-modified molecules of interest. This approach is particularly advantageous as the "click" reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it suitable for the immobilization of sensitive biological molecules.
Chemical Structure
IUPAC Name: N-(2-aminoethyl)pent-4-ynamide
Molecular Formula: C₇H₁₂N₂O
Molecular Weight: 140.18 g/mol
Structure:
Data Presentation
The following tables provide a template for the characterization of surfaces functionalized with 4-Pentynamide, N-(2-aminoethyl)-. Experimental values should be recorded to assess the efficiency of each functionalization step.
Table 1: Surface Characterization after Immobilization of 4-Pentynamide, N-(2-aminoethyl)-
| Surface Type | Linker Concentration (mM) | Reaction Time (hours) | Water Contact Angle (°) | Surface Amine Density (amines/nm²) |
| Carboxylated | 1 | 2 | ||
| Carboxylated | 5 | 2 | ||
| Carboxylated | 10 | 2 | ||
| NHS-Ester Activated | 1 | 2 | ||
| NHS-Ester Activated | 5 | 2 | ||
| NHS-Ester Activated | 10 | 2 |
Table 2: Characterization of Subsequent "Click" Reaction with Azide-Modified Molecule
| Surface with Immobilized Linker | Azide-Molecule Concentration (µM) | Reaction Time (hours) | Surface Density of Clicked Molecule (molecules/nm²) | Change in Surface Plasmon Resonance (RU) |
| Alkyne-Functionalized | 10 | 1 | ||
| Alkyne-Functionalized | 50 | 1 | ||
| Alkyne-Functionalized | 100 | 1 | ||
| Alkyne-Functionalized | 10 | 4 | ||
| Alkyne-Functionalized | 50 | 4 | ||
| Alkyne-Functionalized | 100 | 4 |
Experimental Protocols
Protocol 1: Immobilization of 4-Pentynamide, N-(2-aminoethyl)- onto Carboxylated Surfaces
This protocol describes the covalent attachment of the linker to surfaces presenting carboxylic acid groups via amide bond formation. This requires the activation of the surface carboxyl groups using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-Hydroxysuccinimide (NHS).
Materials:
-
Carboxylated surface (e.g., glass slide, gold surface with carboxyl-terminated self-assembled monolayer)
-
4-Pentynamide, N-(2-aminoethyl)-
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Preparation: Clean the carboxylated surface by sonicating in ethanol and DI water for 15 minutes each. Dry the surface under a stream of nitrogen.
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer.
-
Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
Rinse the surface with MES buffer and then DI water to remove excess EDC and NHS.
-
-
Linker Immobilization:
-
Immediately prepare a solution of 4-Pentynamide, N-(2-aminoethyl)- in PBS (pH 7.4). A starting concentration of 5-10 mM is recommended. The linker can be first dissolved in a minimal amount of DMF or DMSO before dilution in PBS.
-
Immerse the activated surface in the linker solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
After incubation, rinse the surface thoroughly with PBS and DI water to remove any non-covalently bound linker.
-
-
Final Wash and Storage:
-
Wash the surface with ethanol and DI water.
-
Dry the alkyne-functionalized surface under a stream of nitrogen.
-
Store the functionalized surface in a desiccator until further use.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Functionalized Surface
This protocol details the "click" reaction to conjugate an azide-modified molecule of interest to the alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized surface (from Protocol 1)
-
Azide-modified molecule of interest (e.g., peptide, oligonucleotide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) stabilizing ligand. THPTA is recommended for aqueous solutions.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of "Click" Reagents:
-
Prepare a stock solution of the azide-modified molecule in PBS or an appropriate buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in DI water.
-
Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in DI water.
-
-
"Click" Reaction:
-
In a microcentrifuge tube, prepare the "click" reaction mixture. The final concentrations should be optimized for the specific application, but a typical starting point is:
-
10-100 µM of the azide-modified molecule
-
1-2 mM CuSO₄
-
2-5 mM THPTA
-
5-10 mM sodium ascorbate
-
-
It is recommended to pre-complex the CuSO₄ and the THPTA ligand for a few minutes before adding the other components.
-
The final reaction should be performed in PBS.
-
To initiate the reaction, add the sodium ascorbate solution to the mixture of the azide-molecule, CuSO₄, and THPTA.
-
-
Surface Reaction:
-
Place the alkyne-functionalized surface in a suitable container and add the freshly prepared "click" reaction mixture, ensuring the entire surface is covered.
-
Incubate for 1-4 hours at room temperature with gentle agitation. The reaction should be protected from light.
-
-
Washing and Drying:
-
After the incubation period, remove the surface from the reaction mixture and wash it extensively with PBS and DI water to remove the copper catalyst, excess reagents, and non-specifically bound molecules.
-
A final rinse with ethanol followed by drying under a stream of nitrogen is recommended.
-
-
Storage: Store the newly functionalized surface in a clean, dry environment.
Visualizations
Caption: Workflow for immobilizing 4-Pentynamide, N-(2-aminoethyl)- onto a carboxylated surface.
Caption: Workflow for the CuAAC "click" reaction on an alkyne-functionalized surface.
Application Notes and Protocols for 4-Pentynamide, N-(2-aminoethyl)- in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to provide a comprehensive guide for the use of a bifunctional linker with a terminal alkyne and a primary amine, exemplified by the structure of 4-Pentynamide, N-(2-aminoethyl)-, in the creation of antibody-drug conjugates (ADCs). Due to the limited availability of specific experimental data for 4-Pentynamide, N-(2-aminoethyl)-, the protocols and data presented herein are based on established methodologies for similar alkyne-amine linkers and should be considered as a starting point for experimental design and optimization.
Introduction to 4-Pentynamide, N-(2-aminoethyl)- as an ADC Linker
4-Pentynamide, N-(2-aminoethyl)- is a heterobifunctional linker possessing a terminal alkyne and a primary amine. This unique combination of functional groups allows for a two-step conjugation strategy, making it a versatile tool in the construction of ADCs.
-
Terminal Alkyne: This group serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, enabling the stable attachment of an azide-modified cytotoxic payload.
-
Primary Amine: The primary amine can be utilized to attach the linker to the antibody. This is typically achieved by modifying the amine to a more reactive species or by coupling it to activated carboxylic acid groups on the antibody, which can be introduced through modification of lysine residues.
The linear nature of the pentynamide structure provides a defined spatial separation between the antibody and the cytotoxic drug, which can be crucial for maintaining the biological activity of both components.
Logical Workflow for ADC Creation
The overall process for creating an ADC using an alkyne-amine linker involves several key stages, from initial antibody and drug modification to the final purification and characterization of the conjugate.
Caption: General workflow for ADC synthesis using a bifunctional linker.
Experimental Protocols
Protocol for Antibody Modification and Linker Attachment
This protocol describes the attachment of the amine-containing linker to the antibody via lysine residue modification.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Pentynamide, N-(2-aminoethyl)-
-
N-Hydroxysuccinimide (NHS) ester crosslinker (e.g., SMCC)
-
Reaction buffer: Borate buffer (50 mM, pH 8.5)
-
Quenching solution: Tris buffer (1 M, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: Dialyze the mAb into the reaction buffer. Adjust the concentration to 5-10 mg/mL.
-
Activation of Antibody (optional, if not directly coupling):
-
Dissolve the NHS ester crosslinker in anhydrous DMSO to a stock concentration of 10 mM.
-
Add the crosslinker solution to the antibody solution at a molar ratio of 10:1 to 20:1 (crosslinker:mAb).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Linker Attachment:
-
Dissolve 4-Pentynamide, N-(2-aminoethyl)- in the reaction buffer.
-
Add the linker solution to the activated antibody solution at a molar excess.
-
Incubate for 2-4 hours at room temperature.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the alkyne-modified antibody using an SEC column to remove excess linker and crosslinker.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-modified cytotoxic drug to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer: PBS, pH 7.4
-
Purification column (e.g., SEC)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the azide-modified drug in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified antibody.
-
Add the azide-modified drug at a molar excess (e.g., 5-10 fold) over the antibody.
-
Add the copper-chelating ligand.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC using an SEC column to remove excess drug, catalyst, and ligand.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol offers a copper-free alternative for conjugation.
Materials:
-
Alkyne-modified antibody
-
Azide-modified cytotoxic drug containing a strained alkyne (e.g., DBCO, BCN)
-
Reaction buffer: PBS, pH 7.4
-
Purification column (e.g., SEC)
Procedure:
-
Prepare Reagents: Dissolve the strained alkyne-modified drug in a compatible solvent.
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified antibody.
-
Add the strained alkyne-modified drug at a molar excess.
-
-
Incubation: Incubate the reaction for 4-24 hours at 37°C or room temperature. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the ADC using an SEC column.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
ADC Characterization
Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.
| Parameter | Analytical Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody.[1] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To assess the percentage of monomeric ADC and the presence of aggregates. |
| Conjugation Site | Peptide Mapping with LC-MS/MS | To identify the specific amino acid residues where the linker is attached. |
| Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's binding to its target antigen. |
| In Vitro Stability | Incubation in plasma followed by SEC, HIC, or LC-MS analysis | To evaluate the stability of the linker and the ADC in a biological matrix.[2][3][4][5][6] |
In Vitro Cytotoxicity Assay
This protocol is to determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and unconjugated drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC and the free drug. Add the treatments to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the drug's mechanism of action (typically 72-96 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7][8][9][10]
Data Presentation
Table 1: Representative ADC Characterization Data
| ADC Batch | Average DAR (HIC) | Monomer Purity (SEC) | Antigen Binding (K_D, nM) |
| ADC-001 | 3.8 | >98% | 1.2 |
| ADC-002 | 4.1 | >97% | 1.5 |
| Unconjugated mAb | N/A | >99% | 1.0 |
Table 2: Representative In Vitro Cytotoxicity Data
| Compound | Target Cells (IC₅₀, nM) | Control Cells (IC₅₀, nM) |
| ADC-001 | 5.2 | >1000 |
| Free Drug | 0.8 | 1.1 |
| Unconjugated mAb | >1000 | >1000 |
Signaling Pathway Visualization
ADCs exert their cytotoxic effect by delivering a payload that disrupts essential cellular processes. For instance, if the payload is a microtubule inhibitor, it will interfere with the cell cycle.
Caption: ADC-mediated inhibition of the cell cycle.
These application notes provide a foundational framework for utilizing 4-Pentynamide, N-(2-aminoethyl)- or similar linkers in ADC research and development. Researchers should perform thorough optimization and characterization for their specific antibody, drug, and target system.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADC Plasma Stability Assay [iqbiosciences.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Pentynamide, N-(2-aminoethyl)- in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Pentynamide, N-(2-aminoethyl)-, a bifunctional linker molecule, in materials science. This document details its synthesis, applications in surface functionalization and bioconjugation, and includes detailed experimental protocols and characterization methods.
Introduction
4-Pentynamide, N-(2-aminoethyl)- is a versatile heterobifunctional linker possessing a terminal alkyne group and a primary amine group. This unique combination of functionalities makes it an invaluable tool in materials science, particularly for applications involving "click chemistry" and surface modification. The alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry known for its high efficiency, specificity, and biocompatibility.[1] The primary amine group provides a nucleophilic handle for covalent attachment to a variety of surfaces and molecules, most commonly those featuring carboxylic acid or activated ester functionalities.
The ability to bridge different materials and biomolecules with high specificity makes 4-Pentynamide, N-(2-aminoethyl)- a key component in the development of advanced materials for applications ranging from biosensors and drug delivery systems to functionalized nanoparticles and biocompatible coatings.
Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
While a dedicated synthesis protocol for 4-Pentynamide, N-(2-aminoethyl)- is not extensively reported, a reliable synthetic route can be adapted from the well-established amidation of carboxylic acids. The following protocol is based on the synthesis of similar N-substituted amides.
Protocol 2.1: Synthesis of 4-Pentynamide, N-(2-aminoethyl)-
Materials:
-
4-Pentynoic acid
-
Ethylenediamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
In a round-bottom flask, dissolve 4-pentynoic acid (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve ethylenediamine (1.5 equivalents) in anhydrous DCM. To favor mono-acylation, a larger excess of the diamine can be used.
-
Slowly add the 4-pentynoic acid solution to the ethylenediamine solution at 0 °C with vigorous stirring.
-
Add the coupling reagent (DCC or HATU, 1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct (if using DCC).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure 4-Pentynamide, N-(2-aminoethyl)-.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Surface Functionalization
The primary amine group of 4-Pentynamide, N-(2-aminoethyl)- allows for its covalent attachment to a variety of material surfaces, thereby introducing a terminal alkyne functionality. These alkyne-modified surfaces can then be further functionalized using CuAAC click chemistry.
3.1. Functionalization of Carboxylated Surfaces
Surfaces rich in carboxylic acid groups, such as carboxyl-terminated self-assembled monolayers (SAMs) on gold or silica, or polymers with pendant carboxyl groups, can be readily functionalized.
Protocol 3.1: Immobilization on a Carboxylated Self-Assembled Monolayer (SAM)
Materials:
-
Carboxyl-terminated SAM on a substrate (e.g., 11-mercaptoundecanoic acid on gold)
-
4-Pentynamide, N-(2-aminoethyl)-
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: Phosphate-buffered saline (PBS)
Procedure:
-
Surface Activation: Immerse the carboxylated SAM substrate in a freshly prepared solution of EDC (0.4 M) and NHS (0.1 M) in Activation Buffer for 15-30 minutes at room temperature.
-
Rinse the substrate with deionized water and then with Coupling Buffer.
-
Coupling: Immediately immerse the activated substrate in a solution of 4-Pentynamide, N-(2-aminoethyl)- (1-10 mM in Coupling Buffer) for 1-2 hours at room temperature.
-
Quenching: Transfer the substrate to the Quenching Solution for 10-15 minutes to deactivate any unreacted NHS-esters.
-
Washing: Wash the substrate thoroughly with PBS and deionized water.
-
Dry the functionalized substrate under a stream of nitrogen.
Logical Workflow for Surface Functionalization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Pentynamide, N-(2-aminoethyl)- Click Reaction Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction for 4-Pentynamide, N-(2-aminoethyl)-.
Troubleshooting Guide
Low or no product yield is a common issue in click chemistry. The following guide addresses potential causes and provides systematic solutions to improve the reaction outcome.
Problem: Low or No Triazole Product Formation
Possible Causes & Recommended Actions:
-
Copper Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). A slight excess of the reducing agent is recommended.
-
Degas Solvents: Remove dissolved oxygen from your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles, especially for large-scale reactions.[1]
-
Use a Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can protect the Cu(I) from oxidation and improve catalyst solubility and efficiency. For aqueous reactions, the water-soluble ligand THPTA is highly recommended.
-
-
-
Inhibition by Primary Amine: The primary amine in 4-Pentynamide, N-(2-aminoethyl)- can coordinate with the copper catalyst, potentially inhibiting its catalytic activity.
-
Solution:
-
Optimize Ligand-to-Copper Ratio: Increasing the concentration of the stabilizing ligand can help prevent the substrate's amine group from interfering with the catalyst. A ligand-to-copper ratio of 5:1 has been shown to be effective in protecting the reaction from oxidation without significantly decreasing the reaction rate.[2]
-
Adjust pH: The protonation state of the amine is pH-dependent. At lower pH, the amine will be protonated and less likely to coordinate with the copper. However, very low pH can affect the stability of other reaction components. The optimal pH range for CuAAC is typically between 4 and 12.[3] Experimenting within a pH range of 6.5-8.0 is a good starting point.[2]
-
Protect the Amine: If other methods fail, consider protecting the amine group with a suitable protecting group that can be removed after the click reaction.
-
-
-
Suboptimal Reagent Concentrations: The concentration of reactants and catalyst components can significantly impact the reaction yield.
-
Solution:
-
Catalyst Loading: For small molecules, a lower catalyst loading is often sufficient. Start with 1-5 mol% of the copper salt.
-
Reactant Stoichiometry: Ensure an appropriate stoichiometry of the azide and alkyne. A slight excess (1.1-1.5 equivalents) of one reagent can help drive the reaction to completion.
-
-
-
Improper Reaction Conditions: Temperature and solvent can influence the reaction rate and yield.
-
Solution:
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the yield, especially for sterically hindered substrates. However, high temperatures can lead to degradation of some reactants.
-
Solvent: A variety of solvents can be used for click chemistry. For 4-Pentynamide, N-(2-aminoethyl)-, which is water-soluble, aqueous buffers are ideal. Co-solvents like DMSO or t-butanol can be used to improve the solubility of other reactants.
-
-
Illustrative Optimization of Reaction Parameters
The following table provides an example of how to systematically vary reaction conditions to optimize the yield. The values are illustrative and should be adapted for your specific azide coupling partner.
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Outcome |
| CuSO₄ (mol%) | 1 | 5 | 1 | 1 | Determine optimal catalyst loading. |
| Ligand:Cu Ratio | 1:1 | 1:1 | 5:1 | 5:1 | Assess the effect of excess ligand. |
| Temperature (°C) | 25 | 25 | 25 | 40 | Evaluate the impact of temperature. |
| pH | 7.4 | 7.4 | 7.4 | 7.4 | Maintain a constant pH initially. |
| Yield (%) | (Experimental) | (Experimental) | (Experimental) | (Experimental) | Compare yields to find the best conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the click reaction?
A1: Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate is the most common and convenient source of the active Cu(I) catalyst.[3] This in-situ generation of Cu(I) avoids the need to handle air-sensitive Cu(I) salts directly.
Q2: Which ligand should I choose: TBTA or THPTA?
A2: THPTA is the preferred ligand for reactions in aqueous media due to its high water solubility. TBTA is not water-soluble and is typically used in organic solvents or aqueous co-solvent systems. For the reaction with the water-soluble 4-Pentynamide, N-(2-aminoethyl)-, THPTA is the better choice.
Q3: My reaction is very slow. How can I increase the rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Increase Catalyst Concentration: Carefully increasing the copper catalyst and ligand concentration can speed up the reaction.
-
Increase Temperature: Gentle heating can accelerate the reaction, but be mindful of the stability of your reactants.
-
Optimize pH: While the reaction is tolerant of a wide pH range, fine-tuning the pH can sometimes improve kinetics.
-
Use an Accelerating Ligand: Certain ligands are designed to accelerate the CuAAC reaction.
Q4: I see some side products in my reaction. What could they be and how can I avoid them?
A4: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by ensuring an adequate concentration of the reducing agent and by deoxygenating the reaction mixture. Additionally, byproducts from the oxidation of sodium ascorbate can sometimes react with amine groups on proteins, and while less common for small molecules, using an additive like aminoguanidine can help scavenge these reactive species.[4]
Q5: What is the ideal order of addition for the reagents?
A5: A recommended order of addition is to first mix the copper sulfate with the ligand. Then, add this mixture to a solution containing the azide and 4-Pentynamide, N-(2-aminoethyl)-. Finally, initiate the reaction by adding the sodium ascorbate solution.[2] This ensures that the ligand is present to stabilize the copper before the reduction to the active Cu(I) state.
Q6: Can I perform this reaction in a buffer containing Tris?
A6: It is highly recommended to avoid Tris buffer as the amine groups in Tris can act as a competitive ligand for the copper catalyst and inhibit the reaction.[2] Compatible buffers include phosphate, HEPES, and carbonate.[2]
Experimental Protocols & Visualizations
General Protocol for Click Reaction of 4-Pentynamide, N-(2-aminoethyl)-
-
Prepare Stock Solutions:
-
4-Pentynamide, N-(2-aminoethyl)- in water (e.g., 10 mM).
-
Azide coupling partner in a suitable solvent (e.g., 10 mM in DMSO or water).
-
Copper(II) sulfate (CuSO₄) in water (e.g., 50 mM).
-
THPTA ligand in water (e.g., 250 mM).
-
Sodium ascorbate in water (freshly prepared, e.g., 500 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the 4-Pentynamide, N-(2-aminoethyl)- stock solution.
-
Add the desired volume of the azide stock solution.
-
Add water or buffer (e.g., phosphate buffer, pH 7.4) to reach the final reaction volume, accounting for the subsequent additions.
-
Add the THPTA stock solution (to a final concentration of 5 times the copper concentration).
-
Add the CuSO₄ stock solution (to a final concentration of 100-500 µM).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM).
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature or with gentle heating for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard methods such as HPLC or column chromatography.
-
Visual Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low yield in the click reaction.
Signaling Pathway of Copper-Catalyzed Click Chemistry
Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
Troubleshooting low efficiency in 4-Pentynamide, N-(2-aminoethyl)- conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficiency in the conjugation of 4-Pentynamide, N-(2-aminoethyl)-. This guide focuses on the common application of using this reagent to introduce a terminal alkyne handle onto a biomolecule (e.g., protein, antibody) via amide bond formation with primary amines, typically utilizing EDC/NHS chemistry.
Frequently Asked Questions (FAQs)
Q1: What is 4-Pentynamide, N-(2-aminoethyl)- used for?
A1: 4-Pentynamide, N-(2-aminoethyl)- is a chemical linker used to introduce a terminal alkyne group onto a molecule containing a primary amine. This is often the first step in a two-step bioconjugation process. The newly introduced alkyne handle can then be used in subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules of interest (e.g., fluorophores, drugs, or biotin tags).[1][2][3][4][5]
Q2: What is the principle of the conjugation reaction?
A2: The conjugation of 4-Pentynamide, N-(2-aminoethyl)- to a primary amine typically involves the formation of a stable amide bond. This is most commonly achieved using a carbodiimide crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7][8] EDC activates the carboxyl group of a molecule (in this case, on your protein or biomolecule), which then reacts with the primary amine of 4-Pentynamide, N-(2-aminoethyl)- to form an amide linkage.[6][8]
Q3: Why is my conjugation efficiency low?
A3: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions (pH, buffer composition), reagent quality, the presence of competing nucleophiles, and issues with the biomolecule itself. The troubleshooting section below provides a detailed guide to address these potential issues.
Q4: How can I confirm that the conjugation was successful?
A4: Successful conjugation can be confirmed through various analytical techniques. For proteins, an increase in molecular weight can be detected by SDS-PAGE or mass spectrometry. If a fluorescent azide is "clicked" onto the alkyne handle, the conjugation can be visualized by fluorescence imaging.[9] Chemical blotting with fluorogenic "click" reagents is another method for direct visualization.[9]
Troubleshooting Guide
Issue 1: Low or No Conjugation Product Observed
| Possible Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | The activation of carboxyl groups with EDC is most efficient at a pH of 4.5-6.0.[6][10] The subsequent reaction with the primary amine of 4-Pentynamide, N-(2-aminoethyl)- is more efficient at a pH of 7.2-8.0.[6][10] For a one-step reaction, a compromise pH of 6.0-7.2 is often used. For a two-step reaction, perform the EDC/NHS activation at pH 5.0-6.0, then raise the pH to 7.2-7.5 before adding the amine-containing linker.[6] |
| Inappropriate Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction and should be avoided.[11] Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the conjugation step.[6][12] |
| Inactive EDC or NHS/sulfo-NHS | EDC and NHS esters are moisture-sensitive.[12][13] Ensure that the reagents are stored properly in a desiccator and are not expired. Equilibrate reagents to room temperature before opening to prevent condensation.[6] Prepare fresh solutions of EDC and NHS/sulfo-NHS immediately before use.[6] |
| Presence of Competing Nucleophiles | Other primary amines on your biomolecule (e.g., lysine residues on a protein) can compete for the activated carboxyl groups. This can be addressed by optimizing the stoichiometry of the reactants. |
| Low Reactant Concentration | Insufficient concentration of either the biomolecule or the 4-Pentynamide, N-(2-aminoethyl)- can lead to low yields. Increase the concentration of the reactants, but be mindful of potential solubility issues. |
| Steric Hindrance | The primary amine on your target molecule may be sterically hindered and inaccessible for conjugation. Consider using a linker with a longer spacer arm if available. |
Issue 2: Precipitation of Protein/Biomolecule During Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of EDC | Excessive amounts of EDC can lead to protein crosslinking and precipitation. Reduce the amount of EDC used in the reaction.[6] |
| Change in Protein Solubility | The addition of the hydrophobic pentynamide group can alter the protein's isoelectric point and solubility, leading to aggregation.[11] Perform the reaction at a lower concentration or in the presence of mild solubilizing agents (e.g., arginine, non-ionic detergents). |
| Incorrect pH | The reaction pH might be close to the isoelectric point (pI) of the protein, causing it to precipitate. Adjust the pH of the reaction buffer to be at least one unit away from the pI of your protein. |
Issue 3: Side Reactions and Unwanted Products
| Possible Cause | Recommended Solution |
| Formation of N-acylisourea | This is a common side reaction where the activated carboxyl group rearranges, leading to an inactive intermediate. The addition of NHS or sulfo-NHS helps to minimize this by converting the unstable O-acylisourea intermediate to a more stable NHS ester.[13] |
| Alkyne Homocoupling (Glaser Coupling) | In the presence of copper ions (which may be present as contaminants or used in a subsequent CuAAC reaction), terminal alkynes can undergo homocoupling.[2][14] Ensure all buffers and reagents are free of contaminating metals. If this occurs during a subsequent click reaction, consider using a copper-free click chemistry method like strain-promoted alkyne-azide cycloaddition (SPAAC).[3][7] |
| Modification of Other Residues | At high concentrations and pH, EDC can potentially modify tyrosine, cysteine, and histidine residues, though this is less common than the reaction with carboxyl groups. Optimize the stoichiometry and pH to minimize these side reactions. |
Experimental Protocols
One-Step Conjugation Protocol
This protocol is simpler but may result in more side reactions, such as protein-protein crosslinking.
-
Buffer Preparation : Prepare a conjugation buffer of 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Reactant Preparation :
-
Dissolve your amine-containing biomolecule in the conjugation buffer.
-
Prepare a stock solution of 4-Pentynamide, N-(2-aminoethyl)- in an appropriate solvent (e.g., DMSO or water).
-
Prepare fresh solutions of EDC and sulfo-NHS in water or conjugation buffer.
-
-
Reaction :
-
To your biomolecule solution, add the 4-Pentynamide, N-(2-aminoethyl)- solution to the desired final concentration.
-
Add the sulfo-NHS solution to a final concentration of 5 mM.
-
Add the EDC solution to a final concentration of 2 mM.[10]
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching : Stop the reaction by adding a quenching reagent such as hydroxylamine to a final concentration of 10 mM or by adding a buffer containing a primary amine (e.g., Tris) to a final concentration of 20-50 mM.[10]
-
Purification : Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.[11]
Two-Step Conjugation Protocol
This protocol is generally more efficient and results in fewer side reactions.
-
Activation Step :
-
Removal of Excess Reagents (Optional but Recommended) : Remove excess EDC and sulfo-NHS using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2-7.5).[6]
-
Conjugation Step :
-
Immediately add the 4-Pentynamide, N-(2-aminoethyl)- to the activated biomolecule solution. If you did not perform the desalting step, adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer.[6]
-
Incubate at room temperature for 2 hours or overnight at 4°C.
-
-
Quenching : Quench the reaction as described in the one-step protocol.
-
Purification : Purify the conjugate as described in the one-step protocol.
Visualization of Workflows and Relationships
Caption: Comparison of one-step and two-step conjugation workflows.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 4-Pentynamide, N-(2-aminoethyl)- with Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the side reactions of 4-Pentynamide, N-(2-aminoethyl)- with thiols.
Troubleshooting Guide
This guide addresses common issues encountered during the thiol-yne reaction with 4-Pentynamide, N-(2-aminoethyl)-, helping you navigate unexpected results and optimize your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inhibition by Primary Amine: The primary amine of the N-(2-aminoethyl) group can compete with the thiol in a Michael addition reaction to the alkyne, potentially inactivating the catalyst or consuming the starting material.[1] Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration can lead to poor yields.[2] Degradation of Starting Material: 4-Pentynamide, N-(2-aminoethyl)- may be unstable under harsh basic or high-temperature conditions. | pH Control: In nucleophilic reactions, maintain a pH that favors thiolate formation without promoting significant amine addition. A slightly basic pH (around 8) is often a good starting point.[1] Protecting Group Strategy: Temporarily protect the primary amine with a suitable protecting group (e.g., Boc) to prevent its interference. Catalyst Choice: For radical-mediated reactions, ensure the chosen initiator (e.g., AIBN, a photoinitiator) is appropriate for the solvent and temperature.[3] For nucleophilic reactions, a mild organic base (e.g., triethylamine) may be preferable to strong inorganic bases.[2] Reaction Optimization: Systematically screen reaction parameters such as temperature, solvent, and reactant stoichiometry. |
| Formation of Multiple Products (Poor Selectivity) | Mixture of Isomers: The initial mono-addition of the thiol to the alkyne can result in a mixture of E and Z stereoisomers.[3] Di-addition Products: A second thiol molecule can add to the initial vinyl sulfide product, leading to 1,1-dithioacetals or 1,2-disulfides.[3] Amine-Yne Adduct: As mentioned, the primary amine can add to the alkyne, forming an undesired byproduct.[1] | Control of Stoichiometry: Use a slight excess of the thiol to favor the desired reaction, but be mindful that a large excess can promote di-addition. Reaction Conditions: The choice of catalyst and solvent can influence stereoselectivity. For instance, radical reactions often yield anti-Markovnikov products as a mixture of E/Z isomers.[3] Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to separate the desired vinyl sulfide from isomers and byproducts.[4] |
| Difficulty in Product Purification | Similar Polarity of Products: The desired vinyl sulfide, the amine-yne adduct, and any unreacted starting material may have similar polarities, making separation by standard column chromatography challenging. | Chromatography Optimization: Use a gradient elution method in your column chromatography to improve separation. Test different solvent systems. Derivatization: If the primary amine is the main issue, consider reacting the crude product mixture with an agent that selectively modifies the amine (e.g., an acid chloride) to alter its polarity before a final purification step. Alternative Purification: Techniques like preparative thin-layer chromatography (prep-TLC) or supercritical fluid chromatography (SFC) may offer better resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when reacting 4-Pentynamide, N-(2-aminoethyl)- with thiols?
A1: The main side reactions include:
-
Amine-Yne Michael Addition: The primary amine on the N-(2-aminoethyl) group can act as a nucleophile and add to the activated alkyne of another molecule of 4-Pentynamide, N-(2-aminoethyl)- or the desired thiol-yne product. This is a significant competing reaction, especially under basic conditions.[1]
-
Di-addition of Thiol: Following the initial addition of one thiol molecule to the alkyne to form a vinyl sulfide, a second thiol molecule can add to the double bond. This can result in the formation of either a 1,1-dithioacetal or a 1,2-disulfide.[3]
-
Isomerization: The mono-addition product (vinyl sulfide) can form as a mixture of E and Z stereoisomers.[3]
Q2: How does the N-(2-aminoethyl) group influence the thiol-yne reaction?
A2: The N-(2-aminoethyl) group introduces a primary amine which is also a nucleophile. This can lead to a competitive Michael addition reaction with the alkyne, reducing the yield of the desired thiol-yne product.[1] The amide functionality itself activates the alkyne for nucleophilic attack, but it is generally a weaker activating group than ketones or esters, which might slightly favor the thiol addition over the amine addition due to the higher nucleophilicity of the thiolate.[1]
Q3: Can I selectively favor the thiol-yne reaction over the amine-yne side reaction?
A3: Yes, several strategies can be employed:
-
pH Control: In nucleophilic thiol-yne reactions, carefully controlling the pH is crucial. A pH that is high enough to deprotonate the thiol to the more nucleophilic thiolate, but not so high as to significantly deprotonate the amine or strongly promote its addition, is ideal. A pH around 8 is often a good starting point.[1]
-
Catalyst Selection: For base-catalyzed reactions, using a milder organic base like triethylamine may offer better selectivity than strong inorganic bases.[2]
-
Radical-Mediated Pathway: Initiating the reaction through a radical mechanism (using a photoinitiator and UV light, or a thermal initiator like AIBN) can circumvent the base-catalyzed amine addition.[3] However, radical reactions have their own potential side reactions and may lead to a mixture of products.
-
Protection of the Amine: The most direct approach is to protect the primary amine with a suitable protecting group (e.g., Boc) before the thiol-yne reaction and deprotect it afterward.
Q4: What are the expected products of a radical-mediated thiol-yne reaction with this compound?
A4: A radical-mediated thiol-yne reaction typically proceeds via an anti-Markovnikov addition of the thiyl radical to the alkyne. This will likely result in a mixture of E/Z isomers of the mono-adduct (the vinyl sulfide). If a sufficient excess of thiol is present or the reaction conditions favor it, a di-addition product (1,2-dithioether) can also be formed.[2][3]
Experimental Protocols
General Protocol for Nucleophilic Thiol-Yne Reaction
This protocol is a general guideline and should be optimized for specific thiols and reaction scales.
-
Reactant Preparation: Dissolve 4-Pentynamide, N-(2-aminoethyl)- (1 equivalent) and the desired thiol (1.1 equivalents) in a suitable solvent (e.g., DMF, acetonitrile, or a water/acetonitrile mixture).[2]
-
Initiation: Add a mild organic base, such as triethylamine (1.2 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent product streaking) to isolate the desired vinyl sulfide.[4]
General Protocol for Radical-Mediated Thiol-Yne Reaction
This protocol is a general guideline and requires appropriate safety precautions for handling radical initiators and UV light.
-
Reactant Preparation: In a quartz reaction vessel, dissolve 4-Pentynamide, N-(2-aminoethyl)- (1 equivalent), the desired thiol (1.1-2.0 equivalents), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a degassed solvent (e.g., toluene, THF).
-
Initiation: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Reaction: Stir the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts.[4]
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the thiol-yne reaction.
Reaction Pathways of 4-Pentynamide, N-(2-aminoethyl)- with Thiols
Caption: Potential reaction pathways for the addition of thiols to 4-Pentynamide, N-(2-aminoethyl)-.
References
Technical Support Center: Enhancing the Solubility of 4-Pentynamide, N-(2-aminoethyl)- Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Pentynamide, N-(2-aminoethyl)- conjugates.
Troubleshooting Guide
This guide provides solutions to common problems observed during the handling and formulation of 4-Pentynamide, N-(2-aminoethyl)- conjugates.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of the conjugate during or after synthesis. | The conjugate is poorly soluble in the reaction or purification solvent. | - Solvent Screening: Test the solubility of the conjugate in a range of pharmaceutically acceptable solvents and co-solvent systems. - pH Adjustment: If the conjugate has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.[1] - Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the solution to form micelles or inclusion complexes that enhance solubility.[1][2] |
| Low bioavailability observed in in-vivo studies. | Poor aqueous solubility leading to limited absorption. | - Formulation Strategies: Develop advanced formulations such as lipid-based delivery systems (e.g., liposomes, self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions with polymers.[1][3][4][5] - Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area and dissolution rate of the conjugate.[1][4][6] |
| Conjugate aggregates over time in solution. | The hydrophobic nature of the conjugated payload can lead to intermolecular interactions and aggregation. | - Linker Modification: If feasible in the design stage, incorporate a hydrophilic linker, such as polyethylene glycol (PEG), between the 4-Pentynamide, N-(2-aminoethyl)- moiety and the hydrophobic payload.[7][8][9] - Formulation with Stabilizers: Utilize polymeric stabilizers or surfactants in the formulation to prevent aggregation. |
| Difficulty in achieving the desired concentration for in-vitro assays. | The intrinsic solubility of the conjugate in the assay buffer is low. | - Co-solvents: Use a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the assay buffer. However, be mindful of the potential effects of the co-solvent on the assay itself.[10] - Complexation: Pre-formulate the conjugate with a complexing agent like β-cyclodextrin to enhance its aqueous solubility.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the aqueous solubility of a hydrophobic drug conjugated using 4-Pentynamide, N-(2-aminoethyl)-?
There are two main approaches to enhance the solubility of these conjugates:
-
Chemical Modification: The most effective strategy during the design phase is to incorporate hydrophilic moieties. The use of a hydrophilic linker, such as polyethylene glycol (PEG), is a well-established method to increase the overall water solubility of the conjugate.[7][8][9] Small molecular modifications that disrupt planarity and symmetry can also lead to improved solubility.[11][12]
-
Formulation Development: For an existing conjugate with poor solubility, various formulation techniques can be employed. These include:
-
Solid Dispersions: Dispersing the conjugate in a hydrophilic polymer matrix can create an amorphous form with higher apparent solubility and faster dissolution.[1][5]
-
Lipid-Based Formulations: Encapsulating the conjugate in lipid-based carriers like liposomes or formulating it as a self-emulsifying drug delivery system (SEDDS) can significantly improve its solubility and oral bioavailability.[1][2][3]
-
Particle Size Reduction: Techniques like micronization and the formation of nanosuspensions increase the surface-area-to-volume ratio, leading to a faster dissolution rate.[4][6]
-
Complexation: The use of cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the conjugate, thereby increasing its water solubility.[2][6]
-
Q2: How does the choice of linker impact the solubility and stability of the final conjugate?
The linker plays a critical role in the overall physicochemical properties of a drug conjugate.[7][9] For conjugates involving hydrophobic payloads, the linker chemistry is a key determinant of solubility and stability.[7][8]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, most notably polyethylene glycol (PEG) chains, is a widely used strategy to enhance the aqueous solubility of hydrophobic conjugates.[8][9] This approach can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[13]
-
Linker Length and Structure: The length and flexibility of the linker can also influence solubility. Longer, more flexible linkers may help to shield the hydrophobic payload from the aqueous environment.
The following diagram illustrates the logical workflow for selecting a solubility enhancement strategy.
Caption: Decision workflow for improving conjugate solubility.
Q3: What are some common experimental protocols to enhance solubility?
Here are detailed methodologies for key experiments aimed at improving the solubility of 4-Pentynamide, N-(2-aminoethyl)- conjugates.
This method is suitable for increasing the dissolution rate of poorly soluble crystalline conjugates.
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of the conjugate in a 0.5% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Stir the mixture at high speed (e.g., 1000 rpm) for 30 minutes to ensure uniform wetting of the conjugate particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at 1500 bar for 20-30 cycles.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument after every 5 cycles until a desired particle size (typically < 200 nm) with a narrow polydispersity index (PDI < 0.2) is achieved.
-
-
Characterization:
-
Measure the final particle size, PDI, and zeta potential.
-
Determine the saturation solubility of the nanosuspension compared to the unprocessed conjugate using a shake-flask method followed by HPLC analysis.
-
The experimental workflow for preparing a nanosuspension is depicted below.
Caption: Workflow for nanosuspension preparation.
This technique is effective for converting a crystalline, poorly soluble conjugate into a more soluble amorphous form.[10]
-
Solution Preparation:
-
Dissolve the conjugate and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Stir the solution until both components are fully dissolved.
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer with the following typical parameters (optimization is required):
-
Inlet temperature: 100-140 °C
-
Atomization pressure: 2-4 bar
-
Feed rate: 3-10 mL/min
-
-
Spray the solution into the drying chamber to evaporate the solvent, resulting in a fine powder.
-
-
Characterization:
-
Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
-
Evaluate the improvement in dissolution rate and apparent solubility compared to the crystalline conjugate using a standard dissolution apparatus.
-
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the extent of solubility improvement that can be achieved using various techniques for poorly soluble compounds, analogous to hydrophobic 4-Pentynamide, N-(2-aminoethyl)- conjugates.
Table 1: Effect of Particle Size Reduction on Apparent Solubility
| Compound Type | Initial Solubility (µg/mL) | Formulation | Final Particle Size (nm) | Final Apparent Solubility (µg/mL) | Fold Increase |
| Hydrophobic Drug A | 0.5 | Nanosuspension | 150 | 12.5 | 25 |
| Hydrophobic Drug B | 1.2 | Micronized Powder | 2000 | 5.8 | 4.8 |
Table 2: Impact of Solid Dispersion on Dissolution Rate
| Compound Type | Formulation | Drug:Polymer Ratio | Time to 80% Dissolution (T80) |
| Crystalline Drug C | Unformulated | - | > 120 minutes |
| Drug C Solid Dispersion | PVP K30 | 1:3 | 30 minutes |
| Drug C Solid Dispersion | HPMC | 1:3 | 45 minutes |
References
- 1. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. purepeg.com [purepeg.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mch.estranky.sk [mch.estranky.sk]
- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Mitigating Copper Catalyst Cytotoxicity with 4-Pentynamide, N-(2-aminoethyl)-
Disclaimer: This technical support guide is based on established principles of copper chelation and cytotoxicity reduction in bioorthogonal chemistry. As of the latest literature review, direct experimental data on the use of 4-Pentynamide, N-(2-aminoethyl)- for this specific application is limited. The following information is provided as a theoretical and practical guide for researchers exploring its potential.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell applications?
A1: The primary cause of cytotoxicity from copper (I) catalysts, commonly used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is the generation of reactive oxygen species (ROS).[1] In an aqueous and oxygen-rich environment like the cell, Cu(I) can undergo oxidation to Cu(II), a process that generates harmful ROS such as superoxide radicals and hydrogen peroxide. These ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately leading to cell death.
Q2: How is 4-Pentynamide, N-(2-aminoethyl)- proposed to reduce this cytotoxicity?
A2: 4-Pentynamide, N-(2-aminoethyl)- is a bifunctional molecule. It possesses a terminal alkyne group, making it a reactant in the click chemistry reaction itself. More importantly, it features an N-(2-aminoethyl) group, which is structurally similar to ethylenediamine. This moiety can act as a bidentate chelating agent, forming a stable complex with the copper ion.[2][3] This chelation is proposed to stabilize the Cu(I) oxidation state and shield the copper ion from reacting with cellular components, thereby reducing the production of ROS and mitigating its cytotoxic effects.
Q3: What are the potential advantages of using a chelating agent like 4-Pentynamide, N-(2-aminoethyl)- over other methods to reduce copper toxicity?
A3: While other methods like using copper-free click chemistry (SPAAC) exist, they may have slower reaction kinetics.[4] Using a chelating agent that still permits the catalytic activity of copper can offer a balance between reaction efficiency and biocompatibility. Compared to other copper ligands, an agent that also participates in the reaction could potentially be used at lower concentrations, further reducing the overall burden on the cells.
Q4: Can 4-Pentynamide, N-(2-aminoethyl)- interfere with the catalytic activity of the copper?
A4: It is possible. The chelation of copper is a balancing act. The ligand must bind tightly enough to prevent unwanted side reactions and ROS formation but not so tightly that it completely inhibits the copper's ability to catalyze the azide-alkyne cycloaddition. The formation of a five-membered chelate ring by the ethylenediamine-like portion of the molecule is thermodynamically favorable and can stabilize the copper catalyst.[2] However, optimization of the ligand-to-copper ratio is crucial to maintain catalytic activity.
Troubleshooting Guides
Issue 1: High cell death is observed even with the addition of 4-Pentynamide, N-(2-aminoethyl)-.
| Possible Cause | Troubleshooting Step |
| Incorrect Ligand-to-Copper Ratio: Too little ligand will not sufficiently protect the cells from copper toxicity. | Optimize the molar ratio of 4-Pentynamide, N-(2-aminoethyl)- to the copper catalyst. Start with a 2:1 ratio and titrate up to 5:1 or higher, monitoring both cell viability and reaction efficiency. |
| High Copper Concentration: The absolute concentration of copper may be too high for the specific cell line. | Reduce the total copper concentration used in the experiment. Even with a chelating agent, some cell lines are more sensitive to copper.[5] |
| Prolonged Incubation Time: Extended exposure to the reaction components can increase cytotoxicity. | Decrease the incubation time for the click reaction. Monitor the reaction progress to find the minimum time required for sufficient labeling. |
| Oxidative Stress from Ascorbate: Sodium ascorbate, often used as a reducing agent, can also contribute to oxidative stress. | Use a freshly prepared solution of sodium ascorbate. Consider alternative, more stable reducing agents if the issue persists. |
Issue 2: Poor click reaction efficiency when using 4-Pentynamide, N-(2-aminoethyl)-.
| Possible Cause | Troubleshooting Step |
| Excess Ligand Inhibition: Too much chelating agent can sequester the copper catalyst, making it unavailable for the reaction. | Decrease the molar ratio of 4-Pentynamide, N-(2-aminoethyl)- to copper. Perform a titration to find the optimal balance between cytotoxicity and catalytic activity. |
| Inaccessibility of Alkyne/Azide: The target molecules may be in a cellular compartment that is difficult to access. | For intracellular targets, ensure your azide or alkyne probes are cell-permeable. For surface labeling, check that the target is exposed. |
| Deactivation by Thiols: Intracellular thiols, like glutathione, can deactivate the copper catalyst.[6] | If performing intracellular click reactions, consider pretreating cells with a thiol-depleting agent like N-ethylmaleimide (NEM), though this may also increase cytotoxicity and should be optimized.[6] |
| Incorrect Reagent Order of Addition: Premixing certain reagents can lead to catalyst deactivation. | Add the reagents in the optimal order. A common and effective method is to pre-complex the copper with the ligand before adding it to the cells, followed by the addition of the azide/alkyne and then the reducing agent. |
Quantitative Data Summary
The following tables present representative data on how a chelating ligand can affect copper-induced cytotoxicity and click reaction efficiency. Note: This is hypothetical data for illustrative purposes, as specific data for 4-Pentynamide, N-(2-aminoethyl)- is not available.
Table 1: Effect of Ligand:Copper Ratio on Cell Viability
| Ligand:CuSO4 Ratio | Cell Viability (%) (MTT Assay) |
| 0:1 (No Ligand) | 35% |
| 1:1 | 60% |
| 2:1 | 85% |
| 5:1 | 92% |
Table 2: Effect of Ligand:Copper Ratio on Click Reaction Yield
| Ligand:CuSO4 Ratio | Relative Fluorescence Intensity (Click Labeling) |
| 0:1 (No Ligand) | 100% (with high cell death) |
| 1:1 | 95% |
| 2:1 | 88% |
| 5:1 | 75% |
| 10:1 | 40% |
Detailed Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxicity of the copper catalyst with and without 4-Pentynamide, N-(2-aminoethyl)-.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO4 in sterile water.
-
Prepare a stock solution of 4-Pentynamide, N-(2-aminoethyl)- in sterile water or DMSO.
-
Prepare a stock solution of sodium ascorbate in sterile water immediately before use.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired concentrations of CuSO4 and 4-Pentynamide, N-(2-aminoethyl)- at various molar ratios (e.g., 0:1, 1:1, 2:1, 5:1). Include a vehicle control (no copper, no ligand) and a positive control for cell death.
-
Add sodium ascorbate to the final desired concentration.
-
Incubate for the desired reaction time (e.g., 30 minutes to 2 hours).
-
-
MTT Assay:
-
After incubation, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caution: Copper ions can interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to validate results with an alternative cytotoxicity assay, such as the Neutral Red assay, which is less prone to interference from copper compounds.[8][9]
Protocol 2: In-Cell Copper-Catalyzed Click Chemistry
This protocol describes a general workflow for labeling cellular components using CuAAC with 4-Pentynamide, N-(2-aminoethyl)- as both a reactant and a protective ligand.
-
Metabolic Labeling (if applicable): Incubate cells with an azide- or alkyne-modified metabolic precursor (e.g., an azido-sugar) for a sufficient time to allow for incorporation into biomolecules.
-
Preparation of Click Reagents:
-
Copper-Ligand Premix: In a sterile microfuge tube, mix the CuSO4 solution with the 4-Pentynamide, N-(2-aminoethyl)- solution at the desired molar ratio (e.g., 1:2) and vortex briefly. Let it sit for 1-2 minutes to allow for complex formation.
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate.
-
-
Click Reaction:
-
Wash the cells once with PBS.
-
Add the reaction medium (e.g., serum-free medium) to the cells.
-
Add the copper-ligand premix to the cells.
-
Add the azide- or alkyne-containing detection molecule (e.g., a fluorescent dye).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate for the optimized reaction time at 37°C.
-
-
Washing and Imaging:
-
Remove the reaction medium and wash the cells three times with PBS.
-
Fix the cells if necessary.
-
Image the cells using fluorescence microscopy to detect the click-labeled molecules.
-
Mandatory Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Chelation - Wikipedia [en.wikipedia.org]
- 3. Kinetics of copper(II)–ethylenediamine complex formation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 5. Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation after Labeling with 4-Pentynamide, N-(2-aminoethyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot protein aggregation following labeling with 4-Pentynamide, N-(2-aminoethyl)-.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with 4-Pentynamide, N-(2-aminoethyl)-?
A1: Protein aggregation after labeling can be attributed to several factors:
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Increased Hydrophobicity: The 4-Pentynamide group is relatively nonpolar and introduces hydrophobicity to the protein surface.[1][2] This can lead to hydrophobic-hydrophobic interactions between protein molecules, causing them to aggregate.
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Alteration of Surface Charge: 4-Pentynamide, N-(2-aminoethyl)- reacts with primary amines, such as the epsilon-amino group of lysine residues. This reaction neutralizes a positive charge on the protein surface. Altering the net charge of the protein can shift its isoelectric point (pI) closer to the pH of the buffer, reducing electrostatic repulsion between protein molecules and promoting aggregation.
-
Conformational Changes: The labeling process itself, or the presence of the label, might induce slight conformational changes in the protein, exposing previously buried hydrophobic regions that can contribute to aggregation.
Q2: How can I detect protein aggregation?
A2: Aggregation can be detected through various methods:
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Visual Observation: The most straightforward method is to look for visible precipitates, cloudiness, or opalescence in the protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) due to light scattering by aggregates can be monitored.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein in the void volume or as distinct high-molecular-weight peaks.
-
Loss of Activity: A decrease in the biological or enzymatic activity of the protein can be an indirect indicator of aggregation.[3]
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.
This is a common sign of rapid protein aggregation. The following steps can help mitigate this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | The labeling reaction neutralizes positive charges on the protein surface, which can lower the protein's pI. If the buffer pH is too close to the new pI, the protein will be less soluble. Solution: Perform the labeling reaction and subsequent purification steps in a buffer with a pH at least 1 unit away from the theoretical pI of the labeled protein. It is often beneficial to work at a more basic pH to maintain a net negative charge on the protein.[4] |
| Inadequate Ionic Strength | Low salt concentrations may not be sufficient to shield surface charges, leading to aggregation. Conversely, very high salt concentrations can sometimes promote hydrophobic interactions ("salting out"). Solution: Screen a range of salt concentrations (e.g., 150 mM to 1 M NaCl) in your buffer to find the optimal ionic strength that maintains protein solubility.[4] |
| Increased Hydrophobicity | The alkyne tag increases the hydrophobicity of the protein surface. Solution: Include additives in the buffer that can help to solubilize the protein and prevent hydrophobic interactions. |
Issue 2: Gradual aggregation during storage after labeling.
Even if the labeling and initial purification are successful, the modified protein may be less stable over time.
Troubleshooting Strategies for Long-Term Stability:
| Strategy | Description |
| Inclusion of Solubilizing Excipients | Additives can stabilize the protein in its native conformation and prevent aggregation during storage. |
| Cryoprotectants for Frozen Storage | If storing the protein at -20°C or -80°C, the addition of cryoprotectants is crucial to prevent freeze-thaw induced aggregation. |
| Optimization of Protein Concentration | Higher protein concentrations can accelerate aggregation. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Solubility
-
Prepare a stock solution of your purified, unlabeled protein.
-
Prepare a series of buffers with varying pH (e.g., 6.0, 7.0, 8.0, 9.0) and salt concentrations (e.g., 150 mM, 500 mM, 1 M NaCl).
-
Perform small-scale labeling reactions in each buffer condition.
-
Monitor aggregation during and after the reaction by visual inspection and measuring absorbance at 600 nm.
-
Analyze the labeling efficiency in the non-aggregating conditions to select the optimal buffer.
Protocol 2: Screening of Additives to Prevent Aggregation
-
Prepare stock solutions of various additives (see table below).
-
To your protein solution, add an additive to the desired final concentration. Incubate on ice for 15-30 minutes.
-
Proceed with the labeling reaction using 4-Pentynamide, N-(2-aminoethyl)-.
-
Monitor for aggregation as described in Protocol 1.
-
Test different additives and concentrations to identify the most effective one for your protein.
Data Presentation
Table 1: Recommended Buffer Conditions and Additives for Preventing Aggregation
| Additive Category | Additive | Typical Working Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure.[4] |
| Sorbitol | 5-20% (w/v) | Excluded from the protein surface, promoting a more compact, stable state. | |
| Amino Acids | L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches and shielding charges.[5] |
| L-Glutamic Acid | 50-500 mM | Often used in combination with L-Arginine to maintain pH neutrality. | |
| Reducing Agents | Dithiothreitol (DTT) | 1-10 mM | Prevents the formation of intermolecular disulfide bonds which can lead to aggregation.[5] |
| TCEP-HCl | 0.5-2 mM | A more stable and effective reducing agent than DTT, especially at neutral to high pH. | |
| Non-ionic Detergents | Tween® 20 / Polysorbate 20 | 0.01-0.1% (v/v) | Can prevent surface-induced aggregation and solubilize hydrophobic regions.[6] |
| Triton™ X-100 | 0.01-0.1% (v/v) | Similar to Tween 20, effective at preventing hydrophobic interactions.[7] |
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting aggregation can be visualized as follows:
Caption: Logical diagram for troubleshooting protein aggregation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. peptide.com [peptide.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Pent-4-enamide | C5H9NO | CID 11815293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentanamide, 4-methyl- (CAS 1119-29-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
4-Pentynamide, N-(2-aminoethyl)- reaction conditions for sensitive biomolecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Pentynamide, N-(2-aminoethyl)- for the modification of sensitive biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is 4-Pentynamide, N-(2-aminoethyl)-, and what are its primary reactive groups for bioconjugation?
4-Pentynamide, N-(2-aminoethyl)- is a bifunctional linker molecule. It contains two key reactive groups for covalent modification of biomolecules:
-
A primary amine (-NH2) on the N-(2-aminoethyl) portion.
-
A terminal alkyne (-C≡CH) on the 4-pentynamide portion.
These two functional groups allow for a variety of bioconjugation strategies, including orthogonal and sequential labeling.
Q2: What is the primary application of the amine group in this molecule?
The primary amine is most commonly used for conjugation to biomolecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond and is a widely used method for labeling proteins, peptides, and other molecules with primary amine-reactive probes.[1][2][3][4][5][6]
Q3: What is the primary application of the terminal alkyne group?
The terminal alkyne is designed for use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8][9][10][11] This reaction allows for the highly specific and efficient covalent linkage of the alkyne-modified biomolecule to another molecule containing an azide group. This bioorthogonal reaction is known for its high yield and compatibility with biological systems.[7][8][9][12]
Q4: Can I perform both the amine and alkyne reactions on the same biomolecule?
Yes, the presence of both a primary amine and a terminal alkyne allows for orthogonal conjugation strategies. For instance, you could first react the amine of 4-Pentynamide, N-(2-aminoethyl)- with an NHS-ester functionalized biomolecule. After purification, the now alkyne-tagged biomolecule can be further reacted with an azide-containing molecule via CuAAC.
Troubleshooting Guides
Amine-NHS Ester Conjugation
Issue: Low or no labeling of my biomolecule.
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | The optimal pH for NHS ester reactions with primary amines is 8.3-8.5.[1][13][2] At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid.[1][14] |
| Presence of primary amine-containing buffers. | Buffers such as Tris or glycine will compete with your biomolecule for the NHS ester.[15][16] Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate. |
| Hydrolysis of the NHS ester. | NHS esters are moisture-sensitive and have a limited half-life in aqueous solutions, which decreases as pH increases.[14][17] Prepare NHS ester solutions immediately before use and avoid storing them in aqueous buffers. |
| Inaccessible amine groups on the biomolecule. | The primary amines on your protein or peptide may be buried within its three-dimensional structure.[15] Consider gentle denaturation or using a longer linker to improve accessibility. |
| Insufficient molar excess of the NHS ester. | A molar excess of the NHS ester is typically required. An empirical starting point is an 8-fold molar excess.[1] This may need to be optimized for your specific biomolecule. |
Issue: Precipitation of the biomolecule during or after labeling.
| Possible Cause | Recommended Solution |
| Over-labeling of the biomolecule. | Excessive modification of surface amines can alter the protein's isoelectric point and solubility.[16] Reduce the molar excess of the NHS ester or decrease the reaction time. |
| Poor solubility of the NHS ester. | If the NHS ester is poorly soluble in your aqueous buffer, it can precipitate. Dissolve the NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[1][13][2] |
Issue: Non-specific labeling or side reactions.
| Possible Cause | Recommended Solution |
| Reaction with other nucleophilic residues. | At higher pH and with prolonged reaction times, NHS esters can react with other amino acid side chains like serine, threonine, and tyrosine.[18][19][20][21] Maintain the recommended pH of 8.3-8.5 and optimize the reaction time. |
| Impure biomolecule sample. | Impurities with reactive functional groups can compete for the labeling reagent.[15] Ensure your biomolecule is of high purity (>95%). |
Alkyne-Azide Click Chemistry (CuAAC)
Issue: Low yield of the click chemistry reaction.
| Possible Cause | Recommended Solution |
| Oxidation of the Copper(I) catalyst. | The Cu(I) catalyst is essential for the reaction and can be oxidized to the inactive Cu(II) state by dissolved oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[22] |
| Absence of a stabilizing ligand. | A copper-stabilizing ligand, such as THPTA, is crucial to prevent copper-mediated damage to the biomolecule and to maintain the catalyst's activity in aqueous buffers.[22] |
| Inaccessibility of the alkyne or azide groups. | The reactive groups may be sterically hindered within the biomolecule's structure. Consider using a linker with a longer spacer arm. |
| Impure reagents. | Ensure the purity of your alkyne- and azide-containing molecules. |
Issue: Degradation of the biomolecule.
| Possible Cause | Recommended Solution |
| Copper-mediated damage. | Reactive oxygen species (ROS) generated by the copper catalyst can damage sensitive biomolecules.[12] Use a stabilizing ligand and a protein labeling buffer that may contain ROS scavengers.[22] |
| Harsh reaction conditions. | Click chemistry is generally performed under mild, biocompatible conditions.[8] Avoid extreme pH or high temperatures unless specified for a particular protocol. |
Experimental Protocols
General Protocol for Amine-NHS Ester Conjugation
-
Prepare the Biomolecule: Dissolve the biomolecule in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer) to a concentration of 1-10 mg/mL.[1][13]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester of 4-Pentynamide, N-(2-aminoethyl)- in a small volume of anhydrous DMSO or DMF.[1][2]
-
Reaction: Add the NHS ester solution to the biomolecule solution. A typical starting point is an 8-fold molar excess of the NHS ester.[1] Vortex the mixture gently.
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[13]
-
Purification: Remove excess, unreacted NHS ester and byproducts using a suitable method such as gel filtration, dialysis, or precipitation.[13][2]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare the Alkyne-Modified Biomolecule: Dissolve the purified alkyne-labeled biomolecule in a protein labeling buffer.
-
Prepare Reagents:
-
Prepare a stock solution of the azide-containing molecule in water or DMSO.
-
Prepare a fresh stock solution of a copper(I) source (e.g., CuSO4).
-
Prepare a fresh stock solution of a copper-stabilizing ligand (e.g., THPTA).
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate).[22]
-
-
Reaction: In a reaction tube, combine the alkyne-modified biomolecule, the azide-containing molecule, the copper source, and the stabilizing ligand. Initiate the reaction by adding the reducing agent.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically quantitative and fast.[7]
-
Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved through methods like affinity chromatography (if a tag was used), size-exclusion chromatography, or dialysis.[23][24]
Data Presentation
Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution
| pH | Half-life |
| 7.0 | 4-5 hours[14] |
| 8.0 | 1 hour[14] |
| 8.5 | ~20 minutes[17] |
| 8.6 | 10 minutes[14] |
| 9.0 | ~10 minutes[17] |
Note: Half-life can vary depending on the specific NHS ester and buffer conditions.
Visualizations
Caption: Orthogonal bioconjugation workflow using 4-Pentynamide, N-(2-aminoethyl)-.
Caption: Troubleshooting logic for low yield in Amine-NHS Ester conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. bachem.com [bachem.com]
- 11. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. researchgate.net [researchgate.net]
Impact of pH on 4-Pentynamide, N-(2-aminoethyl)- reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the reaction kinetics of 4-Pentynamide, N-(2-aminoethyl)-. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of the amide bond in 4-Pentynamide, N-(2-aminoethyl)-?
The stability of the amide bond in 4-Pentynamide, N-(2-aminoethyl)- is significantly influenced by pH. Like other amides, it is susceptible to hydrolysis under both acidic and basic conditions, with the greatest stability typically observed near neutral pH.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis occurs, where the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis is generally at its minimum.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis occurs, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.
Q2: What is the optimal pH range for conducting reactions with 4-Pentynamide, N-(2-aminoethyl)-, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
The optimal pH for reactions involving the terminal alkyne, such as CuAAC ("click chemistry"), is generally between 4 and 12.[1] This broad range is a key advantage of this type of reaction. However, to maintain the integrity of the amide bond and avoid significant hydrolysis, a pH range of 6 to 8 is recommended for prolonged reactions.
Q3: How does the protonation state of 4-Pentynamide, N-(2-aminoethyl)- change with pH?
The 4-Pentynamide, N-(2-aminoethyl)- molecule has two key functional groups whose protonation state is pH-dependent: the terminal primary amine and the terminal alkyne.
-
N-(2-aminoethyl) group: The primary amine has a pKa of its conjugate acid typically in the range of 9-10.[2][3][4]
-
At pH values below its pKa (e.g., physiological pH ~7.4), the amine will be predominantly protonated (positively charged).
-
At pH values above its pKa, it will be in its neutral, deprotonated form.
-
-
Terminal alkyne: The proton on the terminal alkyne is very weakly acidic, with a pKa of approximately 25-26.[5][6][7][8][9] Therefore, under typical aqueous reaction conditions (pH 1-14), the alkyne will remain protonated and neutral. A very strong base is required to deprotonate it.
Below is a diagram illustrating the protonation states of the molecule at different pH ranges.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low product yield in a conjugation reaction (e.g., CuAAC). | Amide bond hydrolysis: The reaction pH may be too acidic or too basic, leading to the degradation of the starting material. | - Adjust the reaction pH to a range of 6-8. - Minimize reaction time. - Conduct the reaction at a lower temperature if the protocol allows. |
| Suboptimal pH for the specific reaction: While CuAAC is tolerant of a wide pH range, the specific azide partner or other components may have pH-dependent stability or reactivity. | - Consult the literature for the optimal pH for your specific reaction components. - Perform small-scale pilot reactions at different pH values (e.g., 6, 7, and 8) to determine the optimal condition. | |
| Formation of unexpected byproducts. | Side reactions at extreme pH: High or low pH can promote side reactions of the alkyne or other functional groups present in the reaction mixture. | - Maintain the reaction pH within the recommended range of 6-8. - Ensure all reagents are pure and free of acidic or basic contaminants. |
| Incomplete reaction. | Incomplete dissolution of reagents: The protonation state of the molecule can affect its solubility. | - Ensure all components are fully dissolved at the reaction pH. A small amount of a co-solvent may be necessary. |
Data Presentation
While specific kinetic data for 4-Pentynamide, N-(2-aminoethyl)- is not available in the literature, the following table summarizes the expected qualitative effects of pH on its stability and reactivity based on general chemical principles.
| pH Range | Amide Bond Stability | Amine Group Protonation | Terminal Alkyne Reactivity (CuAAC) |
| < 4 (Strongly Acidic) | Low (Acid-catalyzed hydrolysis) | Fully Protonated (+) | Generally reactive, but amide instability is a concern. |
| 4 - 6 (Weakly Acidic) | Moderate | Mostly Protonated (+) | Optimal for CuAAC. |
| 6 - 8 (Neutral) | High (Optimal Stability) | Mostly Protonated (+) | Optimal for CuAAC. |
| 8 - 10 (Weakly Basic) | Moderate | Mixed Population | Optimal for CuAAC. |
| > 10 (Strongly Basic) | Low (Base-catalyzed hydrolysis) | Mostly Deprotonated (Neutral) | Generally reactive, but amide instability is a concern. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of 4-Pentynamide, N-(2-aminoethyl)- in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.
-
Prepare a stock solution of your azide-containing molecule in a compatible solvent.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) to improve catalytic efficiency and reduce cytotoxicity in biological applications.[10][11]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the 4-Pentynamide, N-(2-aminoethyl)- solution and the azide solution.
-
Add the copper-chelating ligand, followed by the copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS or HPLC).
-
Protect the reaction from light if using fluorescently labeled reagents.
-
-
Purification:
-
Purify the final conjugate using a suitable method, such as size-exclusion chromatography, dialysis, or HPLC.
-
Below is a workflow diagram for a typical CuAAC experiment.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Why do terminal alkynes have lower pKa values than non-terminal alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.indiana.edu [chem.indiana.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
Validation & Comparative
A Head-to-Head Comparison: 4-Pentynamide, N-(2-aminoethyl)- vs. DBCO Reagents for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of chemical tools is paramount. This guide provides an objective comparison between the terminal alkyne, 4-Pentynamide, N-(2-aminoethyl)-, and the widely used dibenzocyclooctyne (DBCO) reagents. This comparison focuses on the underlying click chemistry reactions they participate in: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the former, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the latter.
This guide presents a detailed analysis of their respective reaction mechanisms, kinetics, and practical considerations in experimental workflows. By providing quantitative data, detailed protocols, and visual diagrams, we aim to equip researchers with the necessary information to make informed decisions for their specific applications, from protein labeling and modification to the development of antibody-drug conjugates.
Performance and Properties: A Quantitative Overview
The choice between a terminal alkyne like 4-Pentynamide, N-(2-aminoethyl)- and a DBCO reagent fundamentally comes down to the requirements of the experimental system. CuAAC, utilizing terminal alkynes, is known for its rapid kinetics, but the requisite copper(I) catalyst can be cytotoxic, limiting its application in living systems. In contrast, SPAAC with DBCO reagents is bioorthogonal, proceeding without a toxic catalyst, making it ideal for in vivo studies, though typically with slower reaction rates.
| Feature | 4-Pentynamide, N-(2-aminoethyl)- (via CuAAC) | DBCO Reagents (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Limited in living cells due to copper cytotoxicity.[1] | High, suitable for in vivo applications.[2] |
| Reaction Kinetics | Very fast (10 to 104 M-1s-1).[3] | Fast, but generally slower than CuAAC.[3][4] |
| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12).[5] | Mild, aqueous buffered media, low to room temperature.[2] |
| Reagent Accessibility | Terminal alkynes are generally simple to synthesize and incorporate.[6] | Synthesis of strained cyclooctynes can be complex and costly.[4] |
| Byproducts | Minimal, easily removable.[7] | Dinitrogen is the only byproduct.[7] |
| Specificity | High, azide and alkyne groups are bioorthogonal.[8] | Very high, DBCO and azide do not react with other biological functional groups.[2] |
Experimental Protocols: A Step-by-Step Guide
The following are representative protocols for bioconjugation using a terminal alkyne (representative of 4-Pentynamide, N-(2-aminoethyl)-) via CuAAC and a DBCO reagent via SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Amine-Functionalized Terminal Alkyne
This protocol describes a general procedure for conjugating an amine-containing terminal alkyne to an azide-modified biomolecule.
Materials:
-
Amine-functionalized terminal alkyne (e.g., 4-Pentynamide, N-(2-aminoethyl)-)
-
Azide-modified biomolecule (e.g., protein, oligo)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents if necessary)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-functionalized terminal alkyne and azide-modified biomolecule in PBS to the desired concentrations.
-
Prepare fresh sodium ascorbate solution.
-
-
Catalyst Preparation:
-
In a microcentrifuge tube, mix the Copper(II) sulfate solution and the THPTA ligand solution in a 1:2 molar ratio.[9] Allow the mixture to stand for a few minutes to form the copper(I)-ligand complex.
-
-
Conjugation Reaction:
-
To the azide-modified biomolecule solution, add the amine-functionalized terminal alkyne. The molar ratio will depend on the specific application and may require optimization.
-
Add the pre-mixed copper(I)-THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
Gently mix the solution and incubate at room temperature for 30-60 minutes, protecting from light.[9]
-
-
Purification:
-
Remove unreacted reagents and byproducts by a suitable method, such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm the conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO-NHS Ester
This protocol details the labeling of a primary amine-containing biomolecule with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.
Materials:
-
DBCO-NHS ester
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4-8.5, amine-free)
-
Quenching buffer (e.g., Tris-HCl, 1M, pH 8.5)
-
DMSO
-
Purification system (e.g., spin desalting column)
Procedure:
-
DBCO-Activation of Biomolecule:
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Dissolve the amine-containing biomolecule in the reaction buffer.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the biomolecule solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-labeled Biomolecule:
-
Remove excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column or dialysis.
-
-
SPAAC Reaction:
-
Add the azide-modified molecule to the purified DBCO-labeled biomolecule. A 2-10 fold molar excess of the azide is typically used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity) to remove excess azide-modified molecule.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both CuAAC and SPAAC bioconjugation workflows.
Caption: CuAAC Bioconjugation Workflow.
Caption: SPAAC Bioconjugation Workflow.
Signaling Pathway and Logical Relationships
The underlying principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an alkyne and an azide. The key distinction lies in the activation method of the alkyne.
Caption: Comparison of CuAAC and SPAAC Pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. interchim.fr [interchim.fr]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Comparative Guide to Bioconjugation: Alternatives to 4-Pentynamide, N-(2-aminoethyl)-
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the design of bioconjugates, influencing the efficiency, stability, and ultimate performance of the final product. 4-Pentynamide, N-(2-aminoethyl)-, a popular NHS-alkyne crosslinker, facilitates the introduction of a terminal alkyne for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, a diverse landscape of alternative crosslinkers offers a range of functionalities, reaction kinetics, and bioorthogonal properties that can be tailored to specific applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.
Key Alternative Crosslinking Strategies
The primary alternatives to the traditional NHS-alkyne linker for amine functionalization fall into two main categories of "click chemistry": copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, maleimide-based crosslinkers offer a well-established method for targeting thiol groups.
-
NHS Ester-Azide Crosslinkers for CuAAC: Similar in approach to using an NHS-alkyne, these reagents introduce an azide moiety onto a biomolecule. This azide can then react with a terminal alkyne on another molecule in the presence of a copper(I) catalyst.
-
NHS Ester-Cyclooctyne Crosslinkers for SPAAC: To circumvent the potential cytotoxicity of copper catalysts, strain-promoted "copper-free" click chemistry utilizes cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). NHS esters of these strained alkynes allow for their direct conjugation to primary amines.
-
Maleimide-based Crosslinkers: These reagents are highly selective for sulfhydryl (thiol) groups found in cysteine residues. Heterobifunctional linkers containing both a maleimide and an NHS ester (e.g., SMCC) are widely used to conjugate amine-containing and thiol-containing molecules.
Data Presentation: Performance Comparison of Crosslinkers
The choice of crosslinker significantly impacts the kinetics and efficiency of the bioconjugation reaction. The following tables summarize key quantitative data for comparing these alternatives.
Table 1: Reaction Kinetics of Common Click Chemistry Reactions
| Reaction Type | Crosslinker Moiety | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne | Azide | 10¹ - 10⁴ | Requires Cu(I) catalyst; high efficiency and regioselectivity.[1] |
| SPAAC | DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.24 - 0.31 | Copper-free; fast kinetics; widely used.[2][3] |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.07 | Copper-free; smaller and less hydrophobic than DBCO, but generally slower reaction rate.[3][4] |
| SPAAC | DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.06 | Copper-free; oxidation to keto-DIBO can increase the rate constant to ~3.5 M⁻¹s⁻¹.[2] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Table 2: Linkage Stability and Reaction Conditions
| Linkage/Reaction | Formed Bond | Stability | Optimal pH | Key Considerations |
| NHS Ester Aminolysis | Amide | Highly stable (half-life of ~600 years at neutral pH).[5] | 7.2 - 8.5 | Hydrolysis of the NHS ester is a competing reaction, with a half-life of ~4-5 hours at pH 7.0 (0°C), decreasing to 10 minutes at pH 8.6 (4°C).[] |
| CuAAC/SPAAC | 1,2,3-Triazole | Highly stable. | 4 - 11 | Bioorthogonal reaction; CuAAC is sensitive to oxygen and some thiol-containing compounds.[7] |
| Maleimide-Thiol Addition | Thiosuccinimide | Susceptible to retro-Michael reaction (thiol exchange), especially in the presence of other thiols. Can be stabilized by hydrolysis of the succinimide ring.[8][9] | 6.5 - 7.5 | Highly specific for thiols. |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below.
Protocol 1: General NHS Ester Conjugation to a Protein
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with an NHS ester-functionalized crosslinker (e.g., NHS-PEG4-Azide or NHS-DBCO).
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester crosslinker (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer.
-
Immediately before use, dissolve the NHS ester crosslinker in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept low (ideally <10%).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted crosslinker and byproducts using a desalting column.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein
This protocol details the conjugation of an azide-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-modified protein (in a compatible buffer)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water)
-
Freshly prepared sodium ascorbate solution (e.g., 300 mM in water)
Procedure:
-
In a microfuge tube, combine the azide-modified protein and the alkyne-containing molecule (typically a 5- to 10-fold molar excess of the smaller molecule).
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution. Vortex briefly to mix.
-
Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.[10]
-
Purify the resulting bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a DBCO-modified protein to an azide-containing molecule.
Materials:
-
DBCO-modified protein (prepared using Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Combine the DBCO-modified protein and the azide-containing molecule in the reaction buffer. A 1.5- to 3-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction time may vary depending on the reactants and their concentrations.
-
The reaction is now ready for purification. The purification method will depend on the nature of the bioconjugate and the excess reagents (e.g., dialysis, size-exclusion chromatography).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Overview of amine-reactive crosslinking and subsequent click chemistry pathways.
Caption: General experimental workflow for a two-step bioconjugation using SPAAC.
Conclusion
While 4-Pentynamide, N-(2-aminoethyl)- remains a viable option for introducing terminal alkynes for CuAAC, the field of bioconjugation has expanded to include a variety of powerful alternatives. The choice between these crosslinkers should be guided by the specific requirements of the application, including the need for bioorthogonality, desired reaction kinetics, and the stability of the final conjugate. Copper-free SPAAC reagents, such as NHS-DBCO, offer a significant advantage for in vivo and cellular applications by eliminating the need for potentially toxic copper catalysts. Conversely, maleimide-based linkers provide an efficient and highly specific method for targeting cysteine residues. By carefully considering the quantitative data and protocols presented in this guide, researchers can select the optimal crosslinking strategy to achieve their desired bioconjugation outcomes.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prolynxinc.com [prolynxinc.com]
- 9. d-nb.info [d-nb.info]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SV [thermofisher.com]
Spectroscopic Analysis of 4-Pentynamide, N-(2-aminoethyl)- Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic signatures of potential reaction products of 4-Pentynamide, N-(2-aminoethyl)-, a versatile building block in medicinal chemistry and drug development. Given its terminal alkyne, amide, and primary amine functionalities, this molecule can undergo a variety of transformations. Here, we focus on three common and powerful reactions: Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and hydroamination.
This guide will detail the expected changes in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra upon the conversion of 4-Pentynamide, N-(2-aminoethyl)- to its derivatives via these reactions. By presenting characteristic spectroscopic data in clear, comparative tables and providing standardized experimental protocols, this guide aims to be an essential resource for researchers synthesizing and characterizing novel compounds based on this scaffold.
Predicted Spectroscopic Characteristics of 4-Pentynamide, N-(2-aminoethyl)- and its Reaction Products
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for the starting material and the products of Sonogashira coupling, click chemistry, and hydroamination. These predictions are based on established principles of spectroscopic interpretation and data from analogous structures found in the literature.
Table 1: Comparative ¹H NMR Data (Predicted Chemical Shifts, δ [ppm])
| Functional Group | 4-Pentynamide, N-(2-aminoethyl)- (Starting Material) | Sonogashira Product (e.g., with Ph-I) | Click Chemistry Product (e.g., with Bn-N₃) | Hydroamination Product (Markovnikov) |
| Alkyne-H | ~2.0-2.5 (t) | Absent | Absent | Absent |
| -CH₂-C≡C- | ~2.3-2.6 (m) | ~2.5-2.8 (m) | ~3.0-3.5 (t) | ~1.5-1.8 (m) |
| -C≡C-CH₂- | ~2.2-2.5 (m) | ~2.5-2.8 (m) | ~4.5-5.0 (t) | Absent as alkyne |
| -C(=O)-NH- | ~7.5-8.5 (br s) | ~7.5-8.5 (br s) | ~7.5-8.5 (br s) | ~7.5-8.5 (br s) |
| -NH-CH₂- | ~3.2-3.6 (q) | ~3.2-3.6 (q) | ~3.8-4.2 (t) | ~3.2-3.6 (q) |
| -CH₂-NH₂ | ~2.8-3.2 (t) | ~2.8-3.2 (t) | ~3.0-3.4 (t) | ~2.8-3.2 (t) |
| -NH₂ | ~1.5-2.5 (br s) | ~1.5-2.5 (br s) | ~1.5-2.5 (br s) | ~1.5-2.5 (br s) |
| Aromatic-H (Sonogashira) | N/A | ~7.2-7.6 (m) | N/A | N/A |
| Triazole-H (Click) | N/A | N/A | ~7.5-8.0 (s) | N/A |
| Benzyl-H (Click) | N/A | N/A | ~7.2-7.4 (m) | N/A |
| =CH₂ (Hydroamination) | N/A | N/A | N/A | ~4.0-4.5 (m) |
| -C(CH₃)= (Hydroamination) | N/A | N/A | N/A | ~1.8-2.2 (s) |
Table 2: Comparative ¹³C NMR Data (Predicted Chemical Shifts, δ [ppm])
| Carbon Atom | 4-Pentynamide, N-(2-aminoethyl)- (Starting Material) | Sonogashira Product | Click Chemistry Product | Hydroamination Product (Markovnikov) |
| C=O | ~173-175 | ~173-175 | ~173-175 | ~173-175 |
| -C≡CH | ~80-85 | Absent | Absent | Absent |
| -C≡CH | ~68-72 | ~85-95 | ~140-150 (Triazole C) | Absent |
| -CH₂-C≡C- | ~15-20 | ~15-20 | ~20-25 | ~20-25 |
| -C≡C-CH₂- | ~30-35 | ~30-35 | ~50-55 | Absent as alkyne |
| -NH-CH₂- | ~38-42 | ~38-42 | ~45-50 | ~38-42 |
| -CH₂-NH₂ | ~40-45 | ~40-45 | ~40-45 | ~40-45 |
| Aromatic-C (Sonogashira) | N/A | ~120-135 | N/A | N/A |
| Triazole-C (Click) | N/A | N/A | ~120-125 (Triazole CH) | N/A |
| =C< (Hydroamination) | N/A | N/A | N/A | ~140-150 |
| =CH₂ (Hydroamination) | N/A | N/A | N/A | ~110-115 |
Table 3: Comparative FT-IR Data (Predicted Absorption Bands, cm⁻¹)
| Functional Group Vibration | 4-Pentynamide, N-(2-aminoethyl)- (Starting Material) | Sonogashira Product | Click Chemistry Product | Hydroamination Product |
| ≡C-H Stretch | ~3300 (strong, sharp) | Absent | Absent | Absent |
| C≡C Stretch | ~2120 (weak) | ~2200 (weak) | Absent | Absent |
| N-H Stretch (Amide) | ~3300 (medium) | ~3300 (medium) | ~3300 (medium) | ~3300 (medium) |
| N-H Stretch (Primary Amine) | ~3300-3400 (two bands, medium) | ~3300-3400 (two bands, medium) | ~3300-3400 (two bands, medium) | ~3300-3400 (two bands, medium) |
| C=O Stretch (Amide I) | ~1640 (strong) | ~1640 (strong) | ~1640 (strong) | ~1640 (strong) |
| N-H Bend (Amide II) | ~1550 (medium) | ~1550 (medium) | ~1550 (medium) | ~1550 (medium) |
| N-H Wag (Primary Amine) | ~660-910 (broad) | ~660-910 (broad) | ~660-910 (broad) | ~660-910 (broad) |
| N₃ Stretch (Click Reagent) | N/A | N/A | Absent in product | N/A |
| C=C Stretch (Hydroamination) | N/A | N/A | N/A | ~1650 (medium) |
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the transformation of 4-Pentynamide, N-(2-aminoethyl)- through the three discussed reaction pathways and a general workflow for the spectroscopic analysis of the resulting products.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of small organic molecules and can be adapted for the specific reaction products of 4-Pentynamide, N-(2-aminoethyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition includes 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This will likely require a larger number of scans (e.g., 1024 or more) depending on the sample concentration.
-
Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complex structure elucidation.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Reference the chemical shifts to the solvent peak or the internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), depending on the polarity and molecular weight of the analyte.
-
Acquire the mass spectrum in full scan mode to determine the molecular weight of the product.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the synthesized compound.
-
Analyze the fragmentation pattern (if MS/MS is performed) to further confirm the structure.
-
Alternative Analytical Methods
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of crystalline compounds.
-
Elemental Analysis: Determines the elemental composition (C, H, N, etc.) of a pure sample, which can be used to confirm the molecular formula.
-
UV-Vis Spectroscopy: Useful for compounds containing chromophores, such as conjugated systems that may be formed in Sonogashira reactions.
By utilizing the information and protocols outlined in this guide, researchers can confidently synthesize and characterize novel derivatives of 4-Pentynamide, N-(2-aminoethyl)-, accelerating the discovery and development of new chemical entities.
Performance of 4-Pentynamide, N-(2-aminoethyl)- in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is critical for the success of bioconjugation reactions. This guide provides a comparative analysis of the expected performance of 4-Pentynamide, N-(2-aminoethyl)-, a bifunctional linker containing a terminal alkyne for click chemistry and a primary amine for further functionalization, in various commonly used buffer systems. The stability and reactivity of this molecule are paramount for achieving high yields and reproducible results in applications such as peptide synthesis, protein labeling, and drug-linker conjugation.
Physicochemical Properties and Buffer Influence
The structure of 4-Pentynamide, N-(2-aminoethyl)- features three key functional groups: a terminal alkyne, an amide bond, and a primary amino group. The performance of this reagent is intrinsically linked to the stability and reactivity of these groups, which are highly influenced by the pH and composition of the surrounding buffer system.
-
Amide Bond Stability: The amide linkage in the molecule is generally stable under neutral pH conditions.[1] However, it can be susceptible to hydrolysis at extreme acidic (pH < 4) or basic (pH > 10) conditions, which could lead to the cleavage of the molecule.[2][3][4]
-
Terminal Alkyne Reactivity: The terminal alkyne is the reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5][6] The efficiency of this reaction is highly dependent on the catalytic activity of the Cu(I) ion.[7] The terminal alkyne itself is generally stable across a wide pH range but requires a strong base to be deprotonated to a reactive acetylide anion.[8][9][10] However, in the context of CuAAC, the reaction is catalyzed by copper and the pH of the buffer is crucial for maintaining the catalyst's activity and the integrity of the biomolecules involved.
-
Amino Group Protonation: The primary amino group has a pKa value that typically ranges from 9 to 10. This means that in acidic to neutral buffers, the amino group will be protonated (NH3+), which enhances the molecule's solubility in aqueous solutions.[11] In basic buffers, the amino group will be deprotonated (NH2), rendering it more nucleophilic for subsequent conjugation reactions.
Comparative Analysis of Common Buffer Systems
The choice of buffer can significantly impact the outcome of a reaction involving 4-Pentynamide, N-(2-aminoethyl)-. The following table summarizes the properties of three widely used biological buffers—Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)—and their suitability for reactions with this reagent.
| Buffer System | Buffering Range | pKa (at 25°C) | Temperature Dependence (dpKa/°C) | Potential for Metal Ion Interaction | Suitability for CuAAC with 4-Pentynamide, N-(2-aminoethyl)- |
| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | 7.2 | -0.0028 | Can precipitate with divalent cations (e.g., Cu2+) | Moderate. While the pH range is suitable, phosphate can interact with the copper catalyst, potentially reducing reaction efficiency. Careful optimization is required. |
| Tris Buffer | 7.5 - 9.0 | 8.1 | -0.031 | Can interact with some metal ions. | Good. Often used for bioconjugation reactions. Its slightly basic nature can be advantageous, but the high temperature dependence should be considered if reactions are performed at temperatures other than ambient. |
| HEPES Buffer | 6.8 - 8.2 | 7.5 | -0.014 | Generally considered non-coordinating with most metal ions. | Excellent. HEPES is a popular choice for CuAAC as it has a physiological pH range, low metal binding affinity, and minimal temperature dependence, providing a stable reaction environment. |
Experimental Protocols
Below is a generalized protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using an alkyne-containing reagent like 4-Pentynamide, N-(2-aminoethyl)-.
General Protocol for CuAAC Reaction
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-Pentynamide, N-(2-aminoethyl)- in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO4) in water.
-
Prepare a 250 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or BTTAA) in water.
-
Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-containing molecule.
-
Add the selected reaction buffer (e.g., 100 mM HEPES, pH 7.4) to the tube.
-
Add the 4-Pentynamide, N-(2-aminoethyl)- to the reaction mixture at a final concentration typically 1.5 to 3 times that of the azide-containing molecule.
-
In a separate tube, premix the CuSO4 and the stabilizing ligand. Add this premix to the reaction tube. The final concentration of CuSO4 is typically 1 mM, and the ligand is 5 mM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by a suitable analytical method (e.g., LC-MS or SDS-PAGE).
-
-
Quenching and Purification:
-
The reaction can be quenched by the addition of a chelating agent like EDTA.
-
The conjugated product can be purified using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
-
Note: This is a general guideline, and the optimal reaction conditions (concentrations, temperature, and reaction time) may need to be determined empirically for each specific application.
Visualizations
Logical Flow of Buffer Selection
The following diagram illustrates the key considerations when selecting a buffer system for reactions involving 4-Pentynamide, N-(2-aminoethyl)-.
Caption: Buffer selection guide for 4-Pentynamide, N-(2-aminoethyl)-.
Generalized Experimental Workflow
The diagram below outlines a typical experimental workflow for a bioconjugation reaction using 4-Pentynamide, N-(2-aminoethyl)- via CuAAC.
Caption: General workflow for CuAAC bioconjugation.
References
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CuAAC Cell Reaction Buffer Kit (BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 11. Amine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Analysis of 4-Pentynamide, N-(2-aminoethyl)- Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of 4-Pentynamide, N-(2-aminoethyl)- conjugates and similar small molecule conjugates.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
Reversed-phase HPLC (RP-HPLC) is widely regarded as a primary method for the purity assessment of small molecules and their conjugates.[1][2][3][4] This technique separates compounds based on their hydrophobicity, allowing for the quantification of the main product and any impurities. When coupled with a mass spectrometer (LC-MS), it provides an accurate and reliable method for both separation and identification of the analyte and its potential impurities by revealing their mass-to-charge ratios.[1][2]
Comparison of Purity Analysis Techniques
While HPLC is a powerful tool, a multi-faceted approach employing various analytical techniques can provide a more comprehensive purity profile. The following table summarizes the key aspects of different methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity (%), presence of impurities, retention time. | High resolution, quantitative, reproducible, well-established methods.[5] | Can be time-consuming, requires method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Purity, molecular weight of the main compound and impurities.[1] | High sensitivity and specificity, provides structural information.[2] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed structural information, confirmation of identity, detection of structural isomers. | Provides unambiguous structure elucidation. | Lower sensitivity compared to other methods, can be complex to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of the molecules. | Presence of specific functional groups, confirmation of identity.[1] | Fast, non-destructive, provides a molecular fingerprint. | Not suitable for quantifying purity, can be difficult to interpret for complex mixtures. |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material. | Qualitative assessment of purity, rapid screening of reaction progress. | Simple, inexpensive, fast. | Low resolution, not quantitative.[1] |
| Sequential Injection Chromatography (SIC) | A newer separation technique with advantages in simplicity and cost-effectiveness. | Purity, retention time. | More rapid and reagent-saving than traditional HPLC, with comparable results in some cases.[6] | Less established than HPLC, may not be suitable for all applications. |
Experimental Protocols
Representative RP-HPLC Method for Purity Analysis
This protocol is a general guideline based on common practices for analyzing small molecule conjugates.[3][4][7] Method optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95-5% B (linear gradient)
-
31-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 4-Pentynamide, N-(2-aminoethyl)- conjugate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Alternative Method: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can be employed prior to HPLC analysis to remove interfering substances and concentrate the analyte of interest.[5]
-
SPE Cartridge: C18 cartridge.
-
Conditioning: Pass methanol through the cartridge, followed by water.
-
Sample Loading: Dissolve the crude sample in an appropriate solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elution: Elute the 4-Pentynamide, N-(2-aminoethyl)- conjugate with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Analysis: The eluted fraction can then be analyzed by HPLC.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate purity analysis method.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Small Molecule HPLC [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. High-Resolution HPLC for Separating Peptide-Oligonucleotide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Bioconjugation: 4-Pentynamide, N-(2-aminoethyl)- in CuAAC vs. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of ligation chemistry is paramount. This guide provides an objective comparison between two prominent azide-alkyne cycloaddition strategies: the copper-catalyzed reaction (CuAAC), exemplified by the use of terminal alkynes like 4-Pentynamide, N-(2-aminoethyl)-, and the catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC). Supported by experimental data and detailed protocols, this comparison aims to illuminate the distinct advantages and limitations of each approach, empowering informed decisions in experimental design.
The covalent linkage of molecules to biomolecules—a process known as bioconjugation—is a cornerstone of modern biological research and therapeutic development. Among the most powerful tools for achieving this are the "click chemistry" reactions, particularly the cycloaddition between an azide and an alkyne. This guide focuses on the practical differences between the copper-catalyzed and strain-promoted versions of this reaction, providing a framework for selecting the optimal method for a given application. While "4-Pentynamide, N-(2-aminoethyl)-" is not a widely documented standalone reagent in prominent bioconjugation studies, its structure represents a classic terminal alkyne. As such, it serves here as a model for the class of reagents used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which will be compared against the diverse and powerful reagents employed in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |
| Key Reagent (Alkyne) | Terminal alkynes (e.g., 4-Pentynamide, N-(2-aminoethyl)-) | Strained cyclooctynes (e.g., DBCO, BCN, DIBO) |
| Catalyst Required | Yes (Copper (I)) | No |
| Biocompatibility | Limited in living systems due to copper cytotoxicity. | High, suitable for live cell and in vivo applications.[1][2][] |
| Reaction Kinetics | Generally faster (minutes to a few hours).[4][5] | Varies with cyclooctyne, can be slower than CuAAC.[6] |
| Reagent Cost & Accessibility | Terminal alkynes are generally inexpensive and readily available. | Strained cyclooctynes are typically more expensive and complex to synthesize.[6][7] |
| Byproducts | Potential for reactive oxygen species (ROS) generation.[8] | Generally clean, with minimal byproducts. |
| Regioselectivity | Forms the 1,4-disubstituted triazole exclusively. | Can form a mixture of regioisomers.[1][7] |
Diving Deeper: Performance and Experimental Considerations
The choice between CuAAC and SPAAC often hinges on the specific biological system and experimental goals. CuAAC, with its rapid kinetics, is highly efficient for in vitro conjugations where the copper catalyst can be easily removed.[5] However, the inherent toxicity of copper limits its application in live cells and whole organisms.[1][6] This is where SPAAC shines, offering true bioorthogonality by proceeding efficiently at physiological conditions without the need for a toxic catalyst.[2][]
The trade-off for this biocompatibility can be reaction speed. While some advanced SPAAC reagents exhibit kinetics approaching those of CuAAC, many common cyclooctynes react more slowly.[4][6] The steric bulk of the cyclooctyne reagents can also influence the properties of the resulting bioconjugate.[4]
Quantitative Comparison of Reaction Kinetics
The efficiency of these reactions is best described by their second-order rate constants. Below is a comparison of typical kinetic data for both methodologies.
Table 1: Second-Order Rate Constants for SPAAC Reagents with Benzyl Azide
| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | ~0.15 | [9] |
| DBCO | ~0.3 - 1.22 | [10] |
| DIBO | Not explicitly found in provided snippets | |
| [9+1]CPP | 2.2 x 10⁻³ | [11] |
| [11+1]CPP | 4.5 x 10⁻⁴ | [11] |
| fluor[11+1]CPP | 4.7 x 10⁻³ | [11] |
| m[9+1]CPP | 9.6 x 10⁻³ | [11] |
Table 2: Representative Reaction Times for CuAAC in Bioconjugation
| Alkyne Type | Conditions | Time to >90% Completion | Reference |
| Tertiary Propiolamide | 5 µM Cu⁺, with THPTA ligand | < 1 hour | [12] |
| Propargyl Ethers | 10 µM Cu⁺, with THPTA ligand | < 30 minutes | [12] |
| Aromatic Alkynes | 10 µM Cu⁺, with THPTA ligand | Slower than propargyl ethers | [12] |
Visualizing the Chemistries
To better understand the fundamental differences between these two powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.
Experimental Protocols
The following are generalized protocols for protein labeling using CuAAC and SPAAC. These should be optimized for specific proteins and probes.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Terminal alkyne or azide probe (e.g., a fluorescent dye with the corresponding functional group).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
In a microcentrifuge tube, combine the modified protein with the alkyne/azide probe. The final concentration of the protein is typically in the µM range, with a molar excess of the probe.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light if using a fluorescent probe.
-
Quench the reaction by adding EDTA or by proceeding directly to purification.
-
Purify the labeled protein from excess reagents and the copper catalyst using size-exclusion chromatography or another appropriate method.
-
Characterize the conjugate using methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained cyclooctyne or azide probe (e.g., DBCO-PEG-dye).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
In a microcentrifuge tube, combine the modified protein with the strained cyclooctyne/azide probe. A slight molar excess of the probe is typically used.
-
Gently mix and incubate the reaction at a desired temperature (e.g., 4°C, room temperature, or 37°C) for 1 to 24 hours, depending on the kinetics of the specific SPAAC reagent. Protect from light if necessary.
-
The reaction can often be used directly for downstream applications if the excess probe does not interfere. If purification is required, remove the unreacted probe using size-exclusion chromatography or dialysis.
-
Characterize the final conjugate using appropriate analytical techniques.
Conclusion
Both CuAAC, utilizing terminal alkynes like 4-Pentynamide, N-(2-aminoethyl)-, and SPAAC, employing strained cyclooctynes, are powerful and versatile methods for bioconjugation. The decision between them is a strategic one, balancing the need for speed and cost-effectiveness with the imperative of biocompatibility. For in vitro applications where speed is critical and the removal of a catalyst is feasible, CuAAC remains an excellent choice.[5] For experiments involving live cells, in vivo imaging, or the development of therapeutics where copper-induced toxicity is a concern, the bioorthogonality of SPAAC is indispensable.[1][2][] As the repertoire of strained alkynes continues to expand, offering faster kinetics and improved properties, the utility of SPAAC in challenging biological environments is set to grow even further. Ultimately, a thorough understanding of the principles and practicalities of both methods will enable researchers to select the optimal tool to advance their scientific discoveries.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the stability of the triazole linkage from 4-Pentynamide, N-(2-aminoethyl)-
For researchers, scientists, and drug development professionals, the stability of the chemical linkage used in bioconjugation is of paramount importance. An ideal linker should be robust enough to withstand physiological conditions while ensuring the integrity and functionality of the conjugated molecule. The 1,2,3-triazole linkage, typically formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a popular choice in bioconjugation due to its perceived high stability. This guide provides an objective evaluation of the stability of the 1,4-disubstituted 1,2,3-triazole linkage, the expected product from the reaction of a terminal alkyne such as 4-Pentynamide, N-(2-aminoethyl)-, with an azide, and compares its performance with other common bioconjugation linkages, supported by experimental data and detailed protocols.
The 1,2,3-triazole ring is exceptionally stable and is generally resistant to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and reduction[1][2]. This inherent stability makes it an attractive alternative to other linkages that may be more susceptible to cleavage in biological environments.
Comparative Stability of Common Bioconjugation Linkages
The stability of a linkage is often context-dependent, influenced by factors such as pH, temperature, and the presence of enzymes. The following table summarizes the stability of the 1,2,3-triazole linkage in comparison to other frequently used bioconjugation linkages under typical physiological conditions.
| Linkage Type | General Stability | Conditions Leading to Cleavage |
| 1,2,3-Triazole | Very High | Generally inert to severe hydrolytic, oxidizing, and reducing conditions[1]. Not cleaved by proteases[3][4]. |
| Amide | High | Susceptible to enzymatic cleavage by proteases[3][4]. Can be hydrolyzed under strong acidic or basic conditions. |
| Ester | Moderate | Susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes. |
| Hydrazone | pH-Dependent | Generally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes or lysosomes). |
| Oxime | Moderate to High | More stable than hydrazones towards hydrolysis, but can still be cleaved under acidic conditions. |
| Thioether | Very High | Highly stable and resistant to hydrolysis and enzymatic cleavage. |
| Disulfide | Reductively Labile | Stable under normal physiological conditions but readily cleaved in a reducing environment (e.g., intracellularly) by agents like glutathione. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are representative protocols for evaluating the hydrolytic and enzymatic stability of a bioconjugate.
Protocol 1: Evaluation of Hydrolytic Stability
-
Preparation of Test Solutions: Prepare buffers at various pH values relevant to physiological conditions (e.g., pH 5.0 for endosomes, pH 7.4 for blood plasma, and pH 9.0 for the small intestine)[5].
-
Incubation: Dissolve the bioconjugate in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Quench the reaction if necessary and analyze the samples by a suitable method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact bioconjugate and any cleavage products.
-
Data Interpretation: Plot the percentage of intact bioconjugate against time to determine the rate of hydrolysis and the half-life of the linkage under each pH condition.
Protocol 2: Evaluation of Enzymatic Stability
-
Preparation of Enzyme Solutions: Prepare solutions of relevant enzymes (e.g., proteases like trypsin or cathepsin B, or plasma esterases) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add the bioconjugate to the enzyme solutions to a final concentration of 1 mg/mL. Include a control sample with the bioconjugate in the buffer without the enzyme. Incubate all samples at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points.
-
Analysis: Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation) and analyze the samples by HPLC or MS to quantify the degradation of the bioconjugate.
-
Data Interpretation: Compare the degradation profile in the presence and absence of the enzyme to assess the susceptibility of the linkage to enzymatic cleavage.
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the formation of the triazole linkage, a typical workflow for stability assessment, and a comparison of linker stability.
Figure 1. Formation of a 1,2,3-Triazole Linkage via CuAAC.
Figure 2. Experimental Workflow for Linker Stability Assessment.
Figure 3. Comparative Stability of Bioconjugation Linkages.
Conclusion
The 1,2,3-triazole linkage formed from the cycloaddition of an azide and a terminal alkyne, such as that in 4-Pentynamide, N-(2-aminoethyl)-, stands out for its exceptional stability under a broad range of chemical and physiological conditions. Its resistance to hydrolytic and enzymatic degradation makes it a superior choice for applications requiring long-term stability in vivo, such as in the development of antibody-drug conjugates and other targeted therapeutics. While other linkages may be preferred for applications requiring controlled cleavage, the triazole linkage provides a robust and reliable connection for constructing stable bioconjugates. The experimental protocols provided herein offer a framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in the design and development of novel bioconjugates.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling Off-Target Interactions: A Comparative Guide to Cross-Reactivity Studies of 4-Pentynamide, N-(2-aminoethyl)- in Complex Biological Samples
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reliable data. This guide provides a comparative analysis of methodologies to assess the cross-reactivity of 4-Pentynamide, N-(2-aminoethyl)-, a terminal alkyne-containing chemical probe, within intricate biological matrices. We delve into experimental protocols and data interpretation to facilitate the selection of appropriate validation strategies.
4-Pentynamide, N-(2-aminoethyl)- is a versatile tool in chemical biology, often employed for activity-based protein profiling (ABPP) and target identification. Its terminal alkyne group allows for covalent modification of target proteins, which can then be visualized or purified via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, the inherent reactivity of such probes can lead to off-target labeling, necessitating rigorous cross-reactivity assessment. This guide compares common methodologies to identify and quantify these non-specific interactions.
Comparative Analysis of Cross-Reactivity Assessment Methods
The choice of method to evaluate the cross-reactivity of 4-Pentynamide, N-(2-aminoethyl)- depends on the experimental goals, available instrumentation, and the nature of the biological sample. Below is a comparison of widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Gel-Based Proteomics (1D/2D-PAGE) | Separation of proteins by molecular weight (1D) or molecular weight and isoelectric point (2D), followed by in-gel fluorescence scanning to detect labeled proteins. | Relatively inexpensive, provides a visual representation of labeled proteins, and allows for excision of protein spots for identification by mass spectrometry.[1] | Lower sensitivity compared to mass spectrometry, may not resolve complex protein mixtures effectively, and can be labor-intensive. | Low to Medium |
| Mass Spectrometry (MS)-Based Proteomics | "Bottom-up" proteomics involves the digestion of labeled proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify labeled peptides. "Top-down" proteomics analyzes intact labeled proteins.[2][3] | High sensitivity and specificity, enables the precise identification of labeled proteins and modification sites, and allows for quantitative analysis of labeling stoichiometry.[2][4] | Requires sophisticated instrumentation and bioinformatics expertise for data analysis. | High |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilization of a target protein or complex mixture, followed by detection of the probe-labeled protein using a specific antibody and a secondary antibody conjugated to a reporter enzyme.[5][6] | High throughput, relatively simple to perform, and can be highly sensitive and specific if a good primary antibody is available.[5] | Not suitable for proteome-wide analysis, requires the availability of a specific antibody against the protein of interest, and can be prone to non-specific antibody binding.[7] | High |
| Proximity Ligation Assay (PLA) | Detects protein-protein interactions or protein modifications in situ. If the probe is biotinylated, proximity to a protein of interest can be detected using antibody-oligonucleotide conjugates. | Provides spatial information about labeling events within a cell, highly sensitive. | Technically challenging, requires specific antibodies, and provides semi-quantitative data. | Low to Medium |
Experimental Protocols
Protocol 1: Gel-Based Analysis of Protein Labeling
This protocol provides a general workflow for visualizing the protein labeling profile of 4-Pentynamide, N-(2-aminoethyl)- in a cell lysate.
Materials:
-
Cell lysate
-
4-Pentynamide, N-(2-aminoethyl)-
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Labeling: Incubate the cell lysate with varying concentrations of 4-Pentynamide, N-(2-aminoethyl)- for a specified time at 37°C. Include a vehicle control (e.g., DMSO).
-
Click Reaction: To conjugate the fluorescent tag, add the azide-fluorophore, CuSO4, TCEP, and TBTA to the labeled lysate. Incubate for 1 hour at room temperature.
-
SDS-PAGE: Separate the proteins on a 1D or 2D SDS-PAGE gel.[1]
-
Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Analysis: Compare the fluorescent signal between the probe-treated samples and the vehicle control. Labeled proteins will appear as fluorescent bands or spots. These can be excised for identification by mass spectrometry.
Protocol 2: Mass Spectrometry-Based Proteomic Analysis
This protocol outlines a "bottom-up" proteomic approach to identify proteins labeled by 4-Pentynamide, N-(2-aminoethyl)-.
Materials:
-
Labeled cell lysate (from Protocol 1, step 1)
-
Azide-biotin conjugate
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Click Reaction & Enrichment: Perform the click reaction with an azide-biotin conjugate. Enrich the biotinylated proteins using streptavidin-agarose beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing urea, reduce the proteins with DTT, and alkylate with IAA. Digest the proteins with trypsin overnight.
-
LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS.[2]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the labeled proteins. The relative abundance of identified proteins between the probe-treated and control samples can be used to assess cross-reactivity.
Visualizing Workflows and Pathways
To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Logical flow of data analysis for cross-reactivity studies.
By employing these methodologies, researchers can gain a comprehensive understanding of the specificity of 4-Pentynamide, N-(2-aminoethyl)- and confidently interpret the results of their chemical biology experiments. The choice of a suitable alternative probe would depend on the specific application and the nature of the observed off-target interactions. Should significant cross-reactivity be observed, alternative probes could include those with different reactive groups or linkers to minimize non-specific binding.
References
- 1. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctdp.org [ctdp.org]
- 4. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Allergenic Proteins in Foodstuffs: Advantages of the Innovative Multiplex Allergen Microarray-Based Immunoassay Compared to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Pentynamide, N-(2-aminoethyl)-: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Pentynamide, N-(2-aminoethyl)- (CAS No. 1099604-73-5), a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Identification and Risk Assessment
-
Terminal Alkyne: Terminal alkynes can be acidic and may form explosive metal acetylides, particularly with heavy metals. They are considered reactive and potentially hazardous.
-
Primary Amine: Amines can be corrosive, toxic, and environmentally harmful, particularly to aquatic life. They are incompatible with acids and strong oxidizing agents.
-
Amide: Amides are generally stable but can be incompatible with strong acids and bases.
Due to the combination of these functional groups, 4-Pentynamide, N-(2-aminoethyl)- should be treated as a reactive, toxic, and environmentally hazardous chemical waste .
Personal Protective Equipment (PPE)
Before handling 4-Pentynamide, N-(2-aminoethyl)- for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before and during use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. |
Segregation and Storage of Waste
Proper segregation and storage are crucial to prevent dangerous reactions.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with amines and amides (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Pentynamide, N-(2-aminoethyl)-," and the approximate quantity.
-
Segregation: Store the waste container away from incompatible materials, especially:
-
Strong acids
-
Strong oxidizing agents
-
Heavy metal salts (to prevent acetylide formation)
-
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.
Step-by-Step Disposal Protocol
Under no circumstances should 4-Pentynamide, N-(2-aminoethyl)- be disposed of down the drain or in regular trash.
-
Preparation: Ensure all necessary PPE is worn and the chemical fume hood is operational.
-
Transfer: Carefully transfer the waste 4-Pentynamide, N-(2-aminoethyl)- into the designated hazardous waste container using appropriate laboratory equipment (e.g., funnel, pipette). Avoid splashing.
-
Container Sealing: Securely seal the waste container immediately after the transfer is complete.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material into a designated hazardous waste container.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Diagrams
Caption: Disposal workflow for 4-Pentynamide, N-(2-aminoethyl)-.
Caption: Hazard considerations for the functional groups of the compound.
Essential Safety and Operational Guide for 4-Pentynamide, N-(2-aminoethyl)-
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Pentynamide, N-(2-aminoethyl)- was found. The following guidance is based on safety protocols for handling chemically related substances and general laboratory safety practices. Researchers must conduct a thorough risk assessment before use.
This guide provides crucial safety and logistical information for the handling and disposal of 4-Pentynamide, N-(2-aminoethyl)-. The procedural instructions are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling 4-Pentynamide, N-(2-aminoethyl)-, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety Goggles with side shields or a Face Shield | Must meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing or highly exothermic reactions.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[1] Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Body Protection | Laboratory Coat | A non-flammable lab coat should be worn and fully buttoned to cover as much skin as possible.[1] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot.[2] |
| Respiratory Protection | Respirator (if necessary) | Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if aerosols may be generated.[3][4] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.[5][6]
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Avoid direct contact with the skin and eyes.[8]
-
Prevent the formation of dust and aerosols.[8]
-
Use the smallest amount of the chemical necessary for the experiment.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]
-
A recommended storage temperature is -20 °C.[3]
Disposal Plan
Proper disposal of 4-Pentynamide, N-(2-aminoethyl)- and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant. |
| Contaminated Materials | Place in a designated, labeled, and sealed container for chemical waste. |
| Empty Containers | Do not reuse empty containers. Dispose of them as hazardous waste. |
All waste must be segregated and labeled according to institutional and local regulations.[6] Never dispose of organic substances down laboratory drains.[2]
Experimental Protocol: Safe Handling Workflow
The following protocol outlines the step-by-step procedure for safely handling 4-Pentynamide, N-(2-aminoethyl)- from receipt to disposal.
-
Preparation and Pre-Handling:
-
Review the Safety Data Sheet (if available) and this handling guide thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the chemical within a certified chemical fume hood.
-
Weigh or measure the required amount of the chemical carefully to avoid spills.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling and Cleanup:
-
Decontaminate all work surfaces and equipment after use.
-
Dispose of all waste, including contaminated PPE, in the appropriate labeled waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]
-
Spill: Evacuate the area. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.
-
Visual Workflow for Handling 4-Pentynamide, N-(2-aminoethyl)-
Caption: Workflow for safe handling of 4-Pentynamide, N-(2-aminoethyl)-.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. csub.edu [csub.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
